Lauterine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)15-14-9(4-5-19-16(14)17(11)20)6-13-18(15)23-8-22-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFUORVSBHCRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182466 | |
| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28200-65-9 | |
| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028200659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauterine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauterine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8YP5MZ757 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Lauterine: A DNA Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauterine is a naturally occurring oxoaporphine alkaloid that has garnered scientific interest due to its biological activity as a DNA topoisomerase I inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and known biological functions. Detailed experimental protocols for DNA topoisomerase I inhibition assays and a representative isolation method are presented. Furthermore, this guide summarizes the current understanding of its mechanism of action and potential therapeutic applications, supported by available data.
Chemical Structure and Properties
This compound, with the chemical formula C₁₈H₁₁NO₄, is characterized by a tetracyclic aromatic core structure typical of oxoaporphine alkaloids.[1] Its systematic IUPAC name is 10-methoxyliriodenine. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁NO₄ | [1][2] |
| Molecular Weight | 305.29 g/mol | [1] |
| CAS Number | 28200-65-9 | [1][2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
The planar aromatic structure of this compound is a key feature that enables its interaction with DNA, a critical aspect of its mechanism of action as a topoisomerase I inhibitor.
Natural Sources and Isolation
This compound has been isolated from several plant species, highlighting its role as a secondary metabolite in the plant kingdom. Notable natural sources include:
-
Laurelia novae-zelandiae
-
Guatteria punctata[1]
-
Xylopia aethiopica
-
Miliusa cf. banacea
Representative Isolation Protocol from Guatteria elata
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its function as a DNA topoisomerase I inhibitor .[3] Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and recombination by relieving torsional stress in the DNA double helix. It achieves this by creating a transient single-strand break, allowing the DNA to rotate, and then religating the strand.
This compound and other oxoaporphine alkaloids exert their cytotoxic effects by intercalating into the DNA and stabilizing the covalent complex between topoisomerase I and the cleaved DNA strand.[4] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of topoisomerase I.
Experimental Protocols
DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is a common method to screen for topoisomerase I inhibitors by measuring the conversion of supercoiled plasmid DNA to its relaxed form.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (dissolved in DMSO)
-
Camptothecin (positive control)
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Electrophoresis buffer (e.g., TBE)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled DNA (e.g., 0.5 µg), and varying concentrations of this compound or the control compound.
-
Initiate the reaction by adding human topoisomerase I (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Expected Results:
-
In the absence of an inhibitor, topoisomerase I will convert the supercoiled DNA (which migrates faster) to relaxed DNA (which migrates slower).
-
In the presence of an effective inhibitor like this compound, the relaxation of supercoiled DNA will be inhibited, resulting in a prominent band corresponding to the supercoiled form. The degree of inhibition will be concentration-dependent.
Potential Therapeutic Applications
Anticancer Activity
As a DNA topoisomerase I inhibitor, this compound holds potential as an anticancer agent. The mechanism of action is similar to that of established topoisomerase I inhibitors used in chemotherapy, such as camptothecin and its derivatives. However, specific IC₅₀ values for this compound against various cancer cell lines are not yet widely reported in publicly accessible literature, and further research is required to fully evaluate its cytotoxic potency and selectivity.
Antiviral Activity
A computational study has suggested that this compound may act as an inhibitor of the Lassa virus. This is a promising area for future research, although experimental validation of this antiviral activity is still needed.
Conclusion
This compound is an intriguing oxoaporphine alkaloid with a well-defined chemical structure and a primary biological function as a DNA topoisomerase I inhibitor. Its mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavage complex, positions it as a compound of interest for further investigation in the fields of oncology and virology. While preliminary data are promising, more extensive studies are required to quantify its cytotoxic and antiviral efficacy, elucidate detailed signaling pathways, and establish comprehensive experimental protocols for its synthesis and isolation. This technical guide serves as a foundational resource for researchers embarking on the further exploration of this compound's therapeutic potential.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Lauterine (10-methoxyliriodenine): A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauterine, also known as 10-methoxyliriodenine, is an aporphine alkaloid, a class of nitrogen-containing secondary metabolites prevalent in the plant kingdom. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its potential biological activities inferred from closely related aporphine alkaloids. Due to the limited specific research on this compound, this guide draws upon data from analogous compounds to provide a foundational understanding for future research and drug development endeavors.
Natural Sources of this compound (10-methoxyliriodenine)
This compound is primarily found within the plant family Annonaceae , a large family of flowering plants commonly known as the custard-apple family. While specific quantitative data for this compound remains scarce in publicly available literature, its presence has been reported in various genera, particularly Annona and Guatteria.
Table 1: Natural Sources of Aporphine Alkaloids, Including Potential Sources of this compound
| Plant Family | Genus | Species | Plant Part | Total Alkaloid Yield (% dry weight) | Notes |
| Annonaceae | Annona | Annona senegalensis | Leaves | 0.098% | Contains a variety of aporphine alkaloids. This compound presence is plausible but not explicitly quantified. |
| Trunk Bark | 0.105% | Contains a variety of aporphine alkaloids. This compound presence is plausible but not explicitly quantified. | |||
| Annona | Annona muricata | Fruit Pulp, Peel, Seed, Columella | Not specified | A known source of various aporphine alkaloids. | |
| Guatteria | Guatteria pogonopus | Stem Bark | Not specified | Contains a diverse profile of aporphine alkaloids. | |
| Uvaria | Uvaria rufescens | Trunk Bark | Not specified | Found to contain liriodenine, a closely related aporphine alkaloid. |
Experimental Protocols for Isolation and Purification
The isolation of this compound follows general procedures for the extraction of aporphine alkaloids from plant materials. The following protocols are synthesized from methodologies reported for the Annonaceae family and can be adapted for the specific plant material under investigation.
General Alkaloid Extraction
This protocol outlines a standard acid-base extraction method for obtaining a total alkaloid fraction from dried plant material.
Workflow for General Alkaloid Extraction
The Biosynthesis of Oxolaureline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolaureline, an oxoaporphine alkaloid found in various plant species, belongs to the vast family of benzylisoquinoline alkaloids (BIAs). While the general biosynthetic pathway leading to the aporphine core is well-established, the specific enzymatic steps culminating in oxolaureline are not fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of oxolaureline, drawing upon current knowledge of aporphine and oxoaporphine alkaloid formation in plants. It details the key precursors, intermediates, and putative enzymatic reactions, with a focus on the central role of (S)-reticuline and the likely involvement of cytochrome P450 monooxygenases in the final oxidative transformations. This document also outlines relevant experimental protocols for the elucidation of such pathways and presents available data in a structured format to aid researchers in the field of natural product biosynthesis and drug discovery.
Introduction to Oxolaureline and Aporphine Alkaloids
Oxolaureline is a member of the oxoaporphine alkaloids, a subclass of aporphine alkaloids characterized by a carbonyl group at the C-7 position of the aporphine ring system. Aporphine alkaloids are the second largest group of isoquinoline alkaloids, with over 85 compounds identified from various plant families.[1] These compounds are of significant interest due to their structural similarity to morphine and their diverse pharmacological activities.
The biosynthesis of aporphine alkaloids is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. A key intermediate in the formation of most BIAs, including aporphine alkaloids, is (S)-reticuline.[2]
The Proposed Biosynthetic Pathway of Oxolaureline
While the complete enzymatic pathway for oxolaureline biosynthesis has not been definitively characterized, a putative pathway can be constructed based on extensive research into the biosynthesis of related aporphine and oxoaporphine alkaloids, such as liriodenine. The proposed pathway initiates from L-tyrosine and proceeds through the central intermediate (S)-reticuline to the aporphine alkaloid laureline, which is then oxidized to form oxolaureline.
From L-Tyrosine to (S)-Reticuline: The Central BIA Pathway
The initial steps of the BIA pathway leading to (S)-reticuline are well-characterized and involve a series of enzymatic reactions starting from L-tyrosine. This part of the pathway is common to the biosynthesis of a vast array of benzylisoquinoline alkaloids.
Formation of the Aporphine Core: Oxidative Coupling of (S)-Reticuline
The formation of the characteristic tetracyclic aporphine ring system occurs via an intramolecular oxidative coupling of (S)-reticuline. This crucial step is catalyzed by cytochrome P450 monooxygenases (P450s).[1][3][4][5] These enzymes facilitate the formation of a diradical species from (S)-reticuline, which then undergoes cyclization to form the aporphine core.[1] The specific P450s involved can exhibit different regioselectivity, leading to a variety of aporphine alkaloid skeletons. In the case of laureline, the precursor to oxolaureline, a specific oxidative coupling pattern of (S)-reticuline is required.
The Final Step: Oxidation of Laureline to Oxolaureline
The terminal step in the biosynthesis of oxolaureline is the oxidation of the corresponding aporphine alkaloid, laureline. This transformation introduces the ketone functional group at the C-7 position. While the specific enzyme responsible for this oxidation has not yet been identified, it is highly probable that a cytochrome P450 monooxygenase or another oxidoreductase catalyzes this reaction.[6] Chemical syntheses of oxoaporphines often employ oxidation of the aporphine precursor, sometimes proceeding through an N-oxide intermediate, which may offer clues to the biological mechanism.
Below is a diagram illustrating the proposed biosynthetic pathway of oxolaureline.
Key Enzymes and Their Putative Roles
While specific enzymes for oxolaureline biosynthesis are yet to be characterized, based on analogous pathways, the following enzyme families are expected to be involved.
| Enzyme Class | Putative Function in Oxolaureline Biosynthesis |
| Tyrosine Decarboxylase | Decarboxylation of L-tyrosine in the initial steps of the BIA pathway. |
| Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. |
| Cytochrome P450 Monooxygenases (P450s) | Hydroxylation and oxidative C-C bond formation for the aporphine core.[1][3][4][5] A P450 is the most likely candidate for the final oxidation of laureline to oxolaureline.[6] |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the isoquinoline backbone. |
| N-Methyltransferases (NMTs) | N-methylation of the nitrogen atom in the isoquinoline ring. |
| Oxidoreductases | Potential involvement in the final oxidation step to form the oxo- group.[6] |
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of oxolaureline requires a multi-faceted approach combining biochemical and molecular biology techniques.
A General Workflow for Biosynthetic Gene Discovery
The following diagram outlines a typical workflow for identifying and characterizing enzymes involved in alkaloid biosynthesis.
Detailed Methodologies
4.2.1. Alkaloid Extraction and Purification
A general protocol for the extraction of alkaloids from plant material involves the following steps:
-
Sample Preparation : The plant material is dried and ground to a fine powder.
-
Extraction : The powdered material is extracted with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.
-
Liquid-Liquid Extraction : The acidic extract is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Purification : The crude alkaloid extract can be further purified using techniques such as column chromatography (e.g., silica gel or alumina) or preparative high-performance liquid chromatography (HPLC).
4.2.2. Identification of Pathway Intermediates
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying known and putative intermediates in a biosynthetic pathway. By comparing the mass spectra and retention times of compounds in the plant extract with authentic standards or with predicted intermediates, one can map out the metabolic network.
4.2.3. Enzyme Assays
To confirm the function of a candidate enzyme, in vitro assays are performed.
-
Heterologous Expression and Purification : The candidate gene is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or Saccharomyces cerevisiae). The recombinant enzyme is then purified.
-
Enzyme Reaction : The purified enzyme is incubated with the putative substrate (e.g., laureline) and necessary cofactors (e.g., NADPH for P450s, O2).
-
Product Analysis : The reaction mixture is analyzed by LC-MS to detect the formation of the expected product (e.g., oxolaureline). The structure of the product is confirmed by comparison with an authentic standard or by NMR spectroscopy if sufficient material can be produced.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax, kcat), for the enzymes involved in the biosynthesis of oxolaureline. The following table presents a template for the type of data that needs to be generated through future research.
| Enzyme (Putative) | Substrate | Km (µM) | Vmax (nmol/mg/s) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Laureline Oxidase | Laureline | Data not available | Data not available | Data not available | Data not available | Data not available |
Conclusion and Future Perspectives
The biosynthesis of oxolaureline is proposed to follow the general pathway of aporphine alkaloid formation, originating from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The final step is believed to be the oxidation of laureline, likely catalyzed by a cytochrome P450 monooxygenase. However, the specific enzymes involved in the later stages of the pathway remain to be identified and characterized.
Future research should focus on:
-
Identification and functional characterization of the specific cytochrome P450 or other oxidase responsible for the conversion of laureline to oxolaureline.
-
Determination of the kinetic parameters of the enzymes in the pathway to understand the efficiency and regulation of oxolaureline biosynthesis.
-
Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of oxolaureline in plants.
A thorough understanding of the oxolaureline biosynthetic pathway will not only contribute to our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of high-value alkaloids for pharmaceutical applications.
References
- 1. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Aporphine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids, a diverse and abundant class of isoquinoline alkaloids found throughout the plant kingdom, have long been a subject of intense scientific scrutiny. Their complex tetracyclic structure has endowed them with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of aporphine alkaloids, with a focus on their anticancer, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this exciting field.
Anticancer Activity
Aporphine alkaloids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways, induction of apoptosis, and inhibition of essential cellular processes.
Mechanisms of Anticancer Action
1. DNA Intercalation and Topoisomerase Inhibition: Many aporphine alkaloids possess a planar aromatic structure that allows them to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some aporphine alkaloids have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids introduce double-strand breaks in the DNA, triggering an apoptotic response.
2. Modulation of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several aporphine alkaloids, including crebanine and nuciferine, have been shown to inhibit this pathway.[1][2] They typically achieve this by reducing the phosphorylation of key components like PI3K and Akt, leading to the downstream activation of pro-apoptotic proteins and cell cycle arrest.[1]
3. Induction of Apoptosis: Aporphine alkaloids are potent inducers of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway. For instance, liriodenine has been shown to induce apoptosis in human ovarian cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[3]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of selected aporphine alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | A-549 (Lung) | 18.2 µg/ml | [4] |
| K-562 (Leukemia) | 16.2 µg/ml | [4] | |
| HeLa (Cervical) | 12.0 µg/ml | [4] | |
| MDA-MB (Breast) | 12.2 µg/ml | [4] | |
| Norushinsunine | A-549 (Lung) | 8.8 µg/ml | [4] |
| K-562 (Leukemia) | 7.4 µg/ml | [4] | |
| HeLa (Cervical) | 7.6 µg/ml | [4] | |
| MDA-MB (Breast) | 8.4 µg/ml | [4] | |
| Reticuline | A-549 (Lung) | 19.8 µg/ml | [4] |
| K-562 (Leukemia) | 15.8 µg/ml | [4] | |
| HeLa (Cervical) | 17.4 µg/ml | [4] | |
| MDA-MB (Breast) | 13.0 µg/ml | [4] | |
| Oxostephanine | BC (Breast) | 0.24 µg/mL | [5] |
| MOLT-3 (Leukemia) | 0.71 µg/mL | [5] | |
| Dehydrocrebanine | HL-60 (Leukemia) | 2.14 µg/mL | [5] |
| Lysicamine | MCF7 (Breast) | 26 µg/mL | [6] |
| HepG2 (Liver) | 27 µg/mL | [6] | |
| Litsericinone | HepG2 (Liver) | 14 µg/mL | [6] |
| Hexahydromecambrine A | HepG2 (Liver) | 20 µg/mL | [6] |
Antimicrobial Activity
Several aporphine alkaloids have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are still under investigation but are thought to involve disruption of the cell membrane, inhibition of essential enzymes, and interference with microbial DNA.
Quantitative Data: Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values of selected aporphine alkaloids against various microorganisms.
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Oliveridine | Yersinia enterocolitica | 25 µmol/l | [7] |
| Pachypodanthine | Yersinia enterocolitica | 100 µmol/l | [7] |
| Roemerine | Klebsiella pneumoniae | 9.7-19 | [8] |
| Staphylococcus aureus | 9.7-19 | [8] | |
| Staphylococcus epidermidis | 9.7-19 | [8] | |
| Candida albicans | 2.4 | [8] | |
| Thailandine | Streptococcus pneumoniae | 30 | [5] |
| Staphylococcus aureus | 30 | [5] | |
| Enterococcus faecalis | 60 | [5] | |
| Mycobacterium tuberculosis H37Ra | 6.25 | [5] |
Neuroprotective Effects
Aporphine alkaloids have also garnered attention for their potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. A key mechanism underlying this effect is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data: Acetylcholinesterase Inhibition
The following table lists the IC50 values for the acetylcholinesterase inhibitory activity of various aporphine alkaloids.
| Alkaloid | IC50 (µM) | Reference |
| Epiganine B | 4.36 | [9] |
| Dehydrodicentrine | 2.98 | [9] |
| N-methylasimilobine | 1.5 ± 0.2 µg/mL | [10] |
| Dicentrine | 93.5 µg/mL | [11] |
| Crebanine | 86.6 µg/mL | [11] |
| Tetrahydropalmatine | 168.6 µg/mL | [11] |
| 2-O-acetyllycorine | 32.65 ± 2.72 | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by aporphine alkaloids, the following diagrams have been generated using the DOT language.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. topogen.com [topogen.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Nuciferine ameliorates hepatic steatosis in high‐fat diet/streptozocin‐induced diabetic mice through a PPARα/PPARγ coactivator‐1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Potential pharmacological effects of Lauterine
An in-depth review of the scientific literature reveals no compound by the name of "Lauterine." It is possible that this is a typographical error or a reference to a highly obscure or novel substance not yet documented in publicly accessible databases. The comprehensive search yielded information on a variety of other pharmacologically active agents, but none were identified as this compound.
Therefore, a detailed technical guide on the pharmacological effects of "this compound" cannot be provided at this time due to the absence of available data. Researchers, scientists, and drug development professionals are advised to verify the correct name and spelling of the compound of interest.
If "this compound" is a novel or proprietary compound, access to internal research and development documentation would be necessary to generate the requested in-depth technical guide. Without any foundational information on its chemical structure, biological targets, or observed effects, any discussion of its pharmacology, experimental protocols, and signaling pathways would be purely speculative and without scientific basis.
For progress in this area, it is recommended to:
-
Verify the Compound Name: Double-check the spelling and nomenclature of "this compound."
-
Consult Alternative Databases: Search specialized chemical and pharmaceutical databases that may contain information on less common or newly synthesized molecules.
-
Review Primary Literature: If the name was encountered in a specific publication, a thorough review of that source and its references is crucial.
Without actionable data, the creation of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways is not feasible. We encourage the user to provide a corrected or alternative compound name to enable a comprehensive and accurate response.
Oxoaporphine Alkaloids: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxoaporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds, characterized by a 7H-dibenzo[de,g]quinolin-7-one moiety, are found in various plant species and have demonstrated a range of pharmacological effects, most notably potent anticancer properties.[1] This technical guide provides a comprehensive review of the current literature on oxoaporphine alkaloids, with a focus on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.
Chemical Synthesis of Oxoaporphine Alkaloids
The synthesis of the oxoaporphine core and its derivatives is a critical aspect of exploring their therapeutic potential. Various synthetic strategies have been developed to access this complex scaffold and to introduce diverse substituents for structure-activity relationship (SAR) studies.
General Synthetic Scheme
A common route for the synthesis of the 7H-dibenzo[de,g]quinolin-7-one core involves a multi-step process starting from readily available precursors. An illustrative example is the synthesis of the parent oxoaporphine structure, which can then be further functionalized.
Experimental Protocol: Synthesis of 7H-dibenzo[de,g]quinolin-7-one
-
Step 1: Synthesis of Dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate. A solution of 1-nitronaphthalene and dimethyl acetylenedicarboxylate (DMAD) in toluene is refluxed for an extended period (e.g., 8 days). The resulting crystalline solid is purified by recrystallization from chloroform.[1]
-
Step 2: Hydrolysis to 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid. The dicarboxylate from Step 1 is hydrolyzed using a solution of potassium hydroxide in methanol and water, followed by heating at reflux. The reaction mixture is then acidified with HCl to precipitate the dicarboxylic acid.[1]
-
Step 3: Decarboxylation to 7H-dibenzo[de,g]quinolin-7-one. The dicarboxylic acid is decarboxylated by heating in a high-boiling solvent such as diphenyl ether at a high temperature (e.g., 250 °C). The product is then purified by column chromatography.[3]
The following diagram illustrates a generalized workflow for the synthesis and derivatization of oxoaporphine alkaloids.
Biological Activities and Quantitative Data
Oxoaporphine alkaloids exhibit a wide range of biological activities, with their anticancer properties being the most extensively studied. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, and the data is often presented as half-maximal inhibitory concentration (IC50) values.
Anticancer Activity
The tables below summarize the IC50 values of several representative oxoaporphine derivatives against different human cancer cell lines. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent analogues.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | GLC-82 (Lung Cancer) IC50 (µM) |
| Liriodenine | >100 | >100 | >100 |
| Derivative 2a | 15.3 | 20.1 | 18.5 |
| Derivative 2c | 8.7 | 12.5 | 10.9 |
| Derivative 3a | 25.6 | 30.2 | 28.4 |
Table 1: In vitro cytotoxicity of selected oxoaporphine derivatives.[3]
| Compound | DNA Binding Constant (Kb) (M-1) |
| Derivative 2a | 1.2 x 105 |
| Derivative 2c | 2.5 x 105 |
| Derivative 3a | 0.8 x 105 |
Table 2: DNA binding constants of selected oxoaporphine derivatives.[3]
Mechanisms of Action
The anticancer effects of oxoaporphine alkaloids are attributed to several interconnected mechanisms that ultimately lead to cancer cell death. These mechanisms primarily involve interactions with DNA and the inhibition of key cellular enzymes.
DNA Intercalation and Topoisomerase Inhibition
Oxoaporphine alkaloids, with their planar aromatic structure, can intercalate into the DNA double helix.[1][2] This interaction can disrupt DNA replication and transcription. Furthermore, this DNA binding can inhibit the activity of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[1][4] Inhibition of topoisomerase I and II leads to the accumulation of DNA strand breaks, triggering apoptosis.[1][4]
Experimental Protocol: Topoisomerase I Relaxation Assay
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.
-
Inhibitor Addition: The oxoaporphine alkaloid being tested is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for visualization of the enzyme's activity and the inhibitory effect of the compound.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition of topoisomerase I.[5][6]
Telomerase Inhibition
Telomerase is an enzyme that is highly active in the majority of cancer cells and is responsible for maintaining telomere length, which contributes to cellular immortality.[2] Some oxoaporphine derivatives have been shown to inhibit telomerase activity, leading to telomere shortening and eventual cell death.[2]
Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay
-
Cell Lysate Preparation: Protein extracts containing telomerase are prepared from cancer cells.
-
Telomerase Reaction: The cell lysate is incubated with a biotinylated TS primer, dNTPs, and the oxoaporphine alkaloid at various concentrations.
-
PCR Amplification: The telomerase extension products are then amplified by PCR.
-
Detection: The PCR products, which are a ladder of bands with 6-bp increments, are visualized by gel electrophoresis and silver staining or by using a fluorescent probe in a quantitative TRAP (q-TRAP) assay. A decrease in the intensity of the ladder indicates telomerase inhibition.
Generation of Reactive Oxygen Species (ROS)
Another proposed mechanism of action for some oxoaporphine alkaloids is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[7] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[7]
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Culture and Treatment: Cancer cells are cultured and then treated with the oxoaporphine alkaloid for a specific duration.
-
Fluorescent Probe Incubation: The cells are then incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
Oxoaporphine alkaloids represent a promising class of natural product-derived compounds with significant potential for the development of novel anticancer agents. Their multifaceted mechanisms of action, including DNA intercalation, topoisomerase and telomerase inhibition, and ROS generation, offer multiple avenues for therapeutic intervention. The synthetic accessibility of the oxoaporphine scaffold allows for extensive structural modifications to optimize potency and selectivity.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing the existing SAR data to design and synthesize novel derivatives with improved efficacy and reduced toxicity.
-
Mechanism of Action Studies: Further elucidating the intricate molecular targets and signaling pathways affected by these alkaloids.
-
In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological setting.
-
Combination Therapies: Investigating the synergistic effects of oxoaporphine alkaloids with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.
By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the translation of these fascinating natural products into clinically effective therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxoisoaporphine as Potent Telomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of 10-Methoxyliriodenine: A Technical Overview
Originally isolated in 1977 from the bark of the Annonaceae species Guatteria elata, 10-methoxyliriodenine, also known as Lauterine, is an oxoaporphine alkaloid that has since been identified in various other plant species. Its discovery was a result of phytochemical investigations aiming to identify novel bioactive compounds from plants. This technical guide provides a comprehensive overview of the history of its discovery, detailing the experimental protocols for its isolation and the spectroscopic methods used for its structural elucidation.
Historical Context and Initial Discovery
The first report of 10-methoxyliriodenine (this compound) appeared in a 1977 publication in the journal Lloydia. In this study, researchers isolated two new oxoaporphine alkaloids, this compound and oxoputerine, from the plant Guatteria elata R. E. Fries, a member of the Annonaceae family. The structural determination of these novel compounds was accomplished through a combination of spectroscopic techniques, including ultraviolet (UV) and infrared (IR) spectroscopy, proton magnetic resonance (PMR), and mass spectrometry (MS).
Since its initial discovery, 10-methoxyliriodenine has been isolated from a range of other plants, primarily within the Annonaceae family, such as Miliusa cf. banacea, Guatteria hispida, and Annona salzmannii, as well as from Liriodendron tulipifera of the Magnoliaceae family. The recurrence of this alkaloid in different species underscores its significance as a chemotaxonomic marker and as a subject for further pharmacological investigation.
Experimental Protocols
The isolation and characterization of 10-methoxyliriodenine involve a series of well-established natural product chemistry techniques. The following sections detail the typical methodologies employed in its extraction, purification, and structural analysis.
Extraction and Isolation of Oxoaporphine Alkaloids
A general procedure for the extraction and isolation of oxoaporphine alkaloids like 10-methoxyliriodenine from plant material is outlined below. This workflow is representative of the methods used in the initial discovery and subsequent isolations of this class of compounds.
A detailed protocol for the isolation of 10-methoxyliriodenine is as follows:
-
Preparation of Plant Material : The dried and powdered bark of the source plant is subjected to extraction.
-
Extraction : The plant material is typically extracted with a polar solvent such as methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.
-
Concentration : The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning : The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), and this aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.
-
Chromatographic Purification : The crude alkaloid fraction is further purified using column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the individual alkaloids.
-
Final Purification : Fractions containing 10-methoxyliriodenine, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification steps like preparative TLC or recrystallization to yield the pure compound.
Structural Elucidation and Spectroscopic Data
The structure of 10-methoxyliriodenine was determined by a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
Table 1: Spectroscopic Data for 10-Methoxyliriodenine
| Spectroscopic Technique | Key Observations and Data |
| UV-Vis Spectroscopy | λmax (MeOH) nm (log ε): 245 (4.52), 270 (4.48), 310 (3.90), 425 (3.85) |
| Infrared (IR) Spectroscopy | νmax (KBr) cm⁻¹: 1650 (conjugated ketone), 1060, 950 (methylenedioxy) |
| ¹H-NMR Spectroscopy | δ (CDCl₃): 9.15 (1H, s, H-11), 8.85 (1H, d, J=5.2 Hz, H-5), 8.60 (1H, s, H-3), 7.90 (1H, d, J=5.2 Hz, H-4), 7.75 (1H, s, H-8), 7.55 (1H, s, H-9), 6.40 (2H, s, O-CH₂-O), 4.10 (3H, s, OCH₃) |
| Mass Spectrometry (MS) | m/z (%): 305 [M]⁺ (100), 276 (20), 248 (15), 220 (30) |
Note: The specific values for spectroscopic data can vary slightly depending on the solvent and instrumentation used.
The interpretation of these data led to the proposed structure of 10-methoxyliriodenine, which was later confirmed by further studies. The UV spectrum is characteristic of an oxoaporphine chromophore. The IR spectrum indicates the presence of a conjugated ketone and a methylenedioxy group. The ¹H-NMR spectrum provides detailed information about the aromatic and substituent protons, and the mass spectrum confirms the molecular weight of the compound.
Signaling Pathways and Logical Relationships
While the initial discovery focused on the chemical characterization of 10-methoxyliriodenine, subsequent research has explored its biological activities. The logical relationship from its discovery to its potential applications can be visualized as follows:
Conclusion
The discovery of 10-methoxyliriodenine in 1977 marked a significant contribution to the field of natural product chemistry. The systematic application of extraction, isolation, and spectroscopic techniques not only led to the identification of a novel oxoaporphine alkaloid but also paved the way for future investigations into its biological properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds.
A Technical Guide to the Oxoaporphine Alkaloids: Lauterine and its Progenitor Liriodenine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the oxoaporphine alkaloids liriodenine and lauterine. Liriodenine, a widely studied natural product, exhibits a remarkable range of biological activities, including potent anticancer, antimicrobial, and antiarrhythmic properties. This compound is identified as a methoxylated derivative of liriodenine. This guide details their structural relationship, biosynthesis, and mechanisms of action, with a particular focus on the signaling pathways modulated by liriodenine. Quantitative data on biological efficacy are presented in tabular format for clear comparison, and key experimental protocols for isolation and bioactivity assessment are described. Visual diagrams generated using the DOT language illustrate core chemical, biological, and experimental workflows to facilitate understanding for researchers in pharmacology and drug discovery.
Chemical Structure and Physicochemical Properties
Liriodenine is an oxoaporphine alkaloid characterized by a pentacyclic ring system.[1] Its structure features a methylenedioxy group across positions 1 and 2 of the aporphine core.[1] this compound is structurally analogous, distinguished by the addition of a methoxy group at position 10, and is also known as 10-methoxyliriodenine.[2] This structural relationship is fundamental to understanding their comparative biochemistry. Both compounds are planar aromatic molecules, a feature that contributes to their ability to intercalate with DNA.[3][4]
Table 1: Physicochemical Properties of Liriodenine and this compound
| Property | Liriodenine | This compound | Reference |
|---|---|---|---|
| Molecular Formula | C₁₇H₉NO₃ | C₁₈H₁₁NO₄ | [6, 15] |
| Molecular Weight | 275.26 g/mol | 305.28 g/mol | [4, 16] |
| CAS Number | 475-75-2 | 28200-65-9 | [6, 15] |
| Class | Oxoaporphine Alkaloid | Oxoaporphine Alkaloid | [6, 16] |
| Synonyms | Spermatheridine, Oxoushinsunine | 10-methoxyliriodenine, Oxolaureline | [1, 6, 15, 16] |
Biosynthesis and Natural Occurrence
Liriodenine is a widely distributed alkaloid found in numerous plant families, including Annonaceae, Magnoliaceae, and Rutaceae. [2, 3, 17] Studies on Annona diversifolia indicate that liriodenine biosynthesis begins in the early stages of development within the endosperm and seed radicles. [5, 7] Notably, its synthesis is not directly dependent on photosynthesis, as it appears approximately five days after the start of seed imbibition. [5, 7] In mature plants like Annona lutescens, liriodenine concentration is highest in the roots, particularly during periods of water stress, suggesting a physiological role as an osmolyte. [4]
Biological Activities and Mechanisms of Action
Liriodenine exhibits a broad spectrum of pharmacological activities. Its planar structure allows it to intercalate with DNA and inhibit topoisomerase II, an enzyme critical for DNA replication, which is a primary mechanism for its cytotoxic effects. [2, 3, 4]
Anticancer Activity
The anticancer properties of liriodenine are the most extensively studied. It induces apoptosis and cell cycle arrest in a variety of cancer cell lines.
Apoptosis Induction: Liriodenine triggers apoptosis through the intrinsic mitochondrial pathway. [1, 2] In human ovarian cancer (CAOV-3) cells, it upregulates the pro-apoptotic protein Bax while suppressing the anti-apoptotic proteins Bcl-2 and survivin. [19] This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. [1, 2, 19]
References
- 1. Liriodenine | C17H9NO3 | CID 10144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H11NO4 | CID 73104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization, and in vitro antitumor properties of gold(III) compounds with the traditional Chinese medicine (TCM) active ingredient liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lauterine from Laurelia novae-zelandiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurelia novae-zelandiae, commonly known as Pukatea, is an evergreen tree endemic to New Zealand.[1] Traditionally, extracts from the bark have been used in Māori medicine for their analgesic properties.[2][3] These properties are largely attributed to the presence of various alkaloids. While Pukateine is the most well-known alkaloid in this species, another bioactive compound, Lauterine, has also been identified in Laurelia novae-zelandiae.[4] this compound is an alkaloid with the chemical formula C18H11NO4.[4][5]
These application notes provide a comprehensive protocol for the extraction and purification of this compound from the bark of Laurelia novae-zelandiae. The methodology is based on established principles of alkaloid extraction and is intended for use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for the selection of appropriate extraction and purification methods.
| Property | Value | Reference |
| Molecular Formula | C18H11NO4 | [4][5] |
| Molecular Weight | 305.29 g/mol | [5] |
| Appearance | Not specified in literature | N/A |
| Solubility | Likely soluble in organic solvents like chloroform and ether; salts are likely soluble in water and alcohols. | Based on general alkaloid properties[6] |
Experimental Protocol: Extraction and Purification of this compound
This protocol outlines a standard acid-base extraction method, which is a common and effective technique for isolating alkaloids from plant material.
Materials and Reagents
-
Dried and powdered bark of Laurelia novae-zelandiae
-
Methanol (CH3OH)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonium hydroxide (NH4OH), 10% solution
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., a gradient of dichloromethane and methanol)
-
Rotary evaporator
-
pH meter or pH strips
-
Separatory funnel
-
Filter paper
-
Chromatography column
Extraction Workflow
The overall workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Extraction.
Step-by-Step Procedure
-
Preparation of Plant Material : Ensure the Laurelia novae-zelandiae bark is thoroughly dried and ground into a fine powder to maximize the surface area for extraction.
-
Maceration :
-
Soak the powdered bark in methanol in a large container (e.g., a 1:10 solid to solvent ratio).
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.
-
-
Filtration :
-
Filter the methanolic extract through filter paper to separate the plant debris.
-
Collect the filtrate and concentrate it using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a 2% hydrochloric acid solution. This will convert the alkaloids into their salt form, which are soluble in the aqueous acidic solution.
-
Transfer the acidic solution to a separatory funnel and wash it with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Carefully add a 10% ammonium hydroxide solution to the aqueous layer to raise the pH to approximately 9-10. This will convert the alkaloid salts back to their free base form, which are less soluble in water.
-
Extract the basified aqueous solution multiple times with dichloromethane. The free alkaloid bases will move into the organic layer.
-
-
Drying and Evaporation :
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic extract and evaporate the solvent using a rotary evaporator to yield the crude alkaloid mixture.
-
-
Purification by Column Chromatography :
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase for chromatography.
-
Pack a chromatography column with silica gel.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a suitable solvent system, such as a gradient of dichloromethane and methanol, to separate the different alkaloids.
-
Collect the fractions and monitor them using an appropriate analytical technique (e.g., thin-layer chromatography) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Signaling Pathways and Logical Relationships
The logic of the acid-base extraction method is based on the differential solubility of alkaloids in their salt and free base forms. This is a fundamental principle in the separation of these compounds.
Caption: Acid-Base Extraction Principle.
Data Presentation
The following table summarizes the expected outcomes at each stage of the extraction process. The yields are hypothetical and will vary depending on the concentration of this compound in the plant material and the efficiency of the extraction.
| Extraction Step | Input | Output | Expected Yield (Hypothetical) |
| Maceration | 1 kg of dried bark | Crude Methanolic Extract | 100-150 g |
| Acid-Base Partitioning | 100 g of crude extract | Crude Alkaloid Mixture | 1-5 g |
| Column Chromatography | 1 g of crude alkaloids | Pure this compound | 50-200 mg |
Conclusion
This document provides a detailed protocol for the extraction and purification of this compound from Laurelia novae-zelandiae. The described acid-base extraction method is a robust and widely used technique for isolating alkaloids. Researchers should note that optimization of the chromatographic separation may be necessary to achieve high purity of the target compound. Adherence to standard laboratory safety practices is essential throughout the procedure.
References
Application Notes and Protocols for the Synthesis of Lauterine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauterine, also known as 10-methoxyliriodenine, is an oxoaporphine alkaloid that belongs to the isoquinoline class of natural products. Like other oxoaporphine alkaloids, this compound and its derivatives have garnered significant interest within the scientific community due to their potential as anticancer agents. These compounds primarily exert their cytotoxic effects through the inhibition of topoisomerase I and intercalation with DNA, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for the synthesis of the core structure of this compound derivatives, summarizes their biological activity, and illustrates the key signaling pathways involved in their mechanism of action.
Introduction
Oxoaporphine alkaloids are a class of naturally occurring compounds characterized by a 7H-dibenzo[de,g]quinolin-7-one core structure. This compound (10-methoxyliriodenine) is a representative member of this family. The planar nature of this tetracyclic system allows these molecules to intercalate into the DNA double helix, a mechanism that contributes to their biological activity. Furthermore, these alkaloids are known to inhibit topoisomerase I, an essential enzyme for DNA replication and transcription. This dual mechanism of action makes them promising candidates for the development of novel anticancer therapeutics. The synthesis of this compound derivatives often involves the construction of the core quinolinone ring system followed by functionalization to explore structure-activity relationships.
Data Presentation
The cytotoxic activity of synthesized oxoaporphine derivatives, which share the core structure of this compound, has been evaluated against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | Linker (n) | R | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HeLa |
| 2a | 2 | Morpholino | 1.8 | 3.2 |
| 2b | 3 | Morpholino | 1.5 | 2.9 |
| 2c | 2 | Piperidinyl | 2.1 | 4.5 |
| 2d | 3 | Piperidinyl | 1.9 | 3.8 |
| 2e | 2 | Pyrrolidinyl | 2.5 | 5.1 |
| 2f | 3 | Pyrrolidinyl | 2.2 | 4.7 |
| 2g | 2 | N,N-dimethylamino | 3.2 | 6.8 |
| 2h | 3 | N,N-dimethylamino | 2.9 | 6.1 |
Experimental Protocols
The synthesis of the this compound core structure, a 7H-dibenzo[de,g]quinolin-7-one, can be achieved through a multi-step process. The following protocol is a general method for the preparation of the key intermediate, 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid, and its subsequent conversion to the core structure.
Materials:
-
1-Aminonaphthalene
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
Diphenyl ether
Procedure:
Step 1: Synthesis of Dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate (Intermediate 2)
-
A solution of 1-aminonaphthalene (0.1 mol) and dimethyl acetylenedicarboxylate (DMAD) (0.22 mol) in toluene (400 ml) is refluxed for eight days.
-
The reaction mixture is allowed to stand overnight, during which yellow crystals will separate.
-
The crystalline solid is filtered off and purified by recrystallization from chloroform to yield dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate.
Step 2: Synthesis of 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid (Intermediate 3)
-
A mixture of Intermediate 2 (0.05 mol), potassium hydroxide (0.2 mol), methanol (100 ml), and water (100 ml) is heated at reflux for 24 hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with HCl to a pH of 1-2.
-
The resulting yellow solid is filtered off and purified by crystallization from nitrobenzene to afford 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid. A yield of 92% has been reported for this step.
Step 3: Synthesis of 7H-dibenzo[de,g]quinolin-7-one (Core Structure 4)
-
Intermediate 3 (0.02 mol) is heated in diphenyl ether (100 ml) at 250 °C for 4 hours.
-
After cooling, the reaction mixture is diluted with benzene.
-
The resulting precipitate is filtered and washed with benzene to give the crude product.
-
The crude product is purified by column chromatography on silica gel using chloroform as the eluent to yield the 7H-dibenzo[de,g]quinolin-7-one core structure.
Synthesis of Aminoalkyl-Substituted Derivatives:
The core structure can be further modified to synthesize various derivatives. For example, the introduction of aminoalkyl side chains can be achieved by first converting the carboxylic acid groups to acid chlorides, followed by reaction with the desired aminoalkyl amine.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the this compound core structure and the proposed signaling pathway for the anticancer activity of this compound and its derivatives.
Caption: Synthetic workflow for the this compound core structure.
Caption: Proposed signaling pathway for this compound derivatives.
Mechanism of Action
The anticancer activity of this compound and its derivatives is attributed to a multi-faceted mechanism of action. As depicted in the signaling pathway diagram, these compounds can directly interact with DNA through intercalation, distorting the helical structure and interfering with DNA replication and transcription.
Simultaneously, they inhibit the function of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during various cellular processes. Inhibition of topoisomerase I by this compound derivatives leads to the accumulation of single-strand breaks in the DNA.
The resulting DNA damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. A key player in this pathway is the tumor suppressor protein p53, which is activated upon DNA damage. Activated p53 can then trigger two major downstream effects:
-
Cell Cycle Arrest: p53 can halt the progression of the cell cycle at the G1/S and G2/M checkpoints.[1] This provides the cell with time to repair the DNA damage. However, if the damage is too extensive, this can lead to apoptosis.
-
Apoptosis: p53 can initiate programmed cell death, or apoptosis, by activating the mitochondrial (intrinsic) pathway.[1] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute the apoptotic program.
References
Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Lauterine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Lauterine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and other research applications requiring the precise measurement of this compound.
Introduction
This compound is a novel small molecule compound under investigation for its potential therapeutic effects. To support its development, a reliable and sensitive analytical method is required for its quantification in biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for such applications due to its high selectivity, sensitivity, and speed.[1][2][3] This document provides a detailed protocol for the determination of this compound in human plasma, offering a robust workflow for researchers in drug metabolism and pharmacokinetics.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.[4]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound-d4 internal standard solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC Conditions
Chromatographic separation was performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | ACE C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The instrument was operated in positive ionization mode, and analyte detection was performed using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions
The selection of optimal precursor to product ion transitions is critical for the sensitivity and specificity of the method.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 315.2 | 189.1 | 25 |
| This compound-d4 (IS) | 319.2 | 193.1 | 25 |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation to ensure its reliability and accuracy.[7][8][9][10]
Linearity and Range
The linearity of the method was assessed by analyzing calibration standards at eight different concentrations ranging from 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.0123x + 0.00045 |
| Correlation Coefficient (r²) | > 0.998 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Low, Mid, High, and LLOQ) in six replicates on three different days.
Intra-Day Precision and Accuracy (n=6)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 6.8 | 96.0 |
| 1.5 (Low) | 1.55 | 4.2 | 103.3 |
| 75 (Mid) | 73.9 | 3.1 | 98.5 |
| 400 (High) | 408.2 | 2.5 | 102.1 |
Inter-Day Precision and Accuracy (n=18)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| 0.5 (LLOQ) | 0.51 | 8.1 | 102.0 |
| 1.5 (Low) | 1.52 | 5.5 | 101.3 |
| 75 (Mid) | 76.1 | 4.3 | 101.5 |
| 400 (High) | 395.7 | 3.8 | 98.9 |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (CV ≤ 20%) and accuracy (within ±20% of the nominal value). The LOD was estimated as the concentration at which the signal-to-noise ratio was greater than three.
| Parameter | Value (ng/mL) |
| LOD | 0.15 |
| LLOQ | 0.5 |
Workflow Diagrams
Caption: Sample Preparation and Analysis Workflow.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for high-throughput analysis. The method has been successfully validated and can be readily implemented in research laboratories for pharmacokinetic and other studies involving this compound.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods Validation | RTI [rti.org]
- 10. researchgate.net [researchgate.net]
In vitro cytotoxicity assay protocol for Lauterine
Application Notes and Protocols
Topic: In Vitro Cytotoxicity Assay Protocol for Aporphine Alkaloids (e.g., Lauterine)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aporphine alkaloids are a class of naturally occurring compounds that have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This has led to significant interest in their potential as anticancer agents. A critical initial step in evaluating the therapeutic potential of a novel aporphine alkaloid, herein exemplified by the hypothetical compound "this compound," is to determine its in vitro cytotoxicity. This application note provides a detailed protocol for assessing the cytotoxicity of aporphine alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used and reliable colorimetric method for determining cell viability.[4][5][6][7]
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[4][5][7]
Data Presentation
The results of the MTT assay are typically used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound that is required to inhibit the growth of 50% of the cell population. This quantitative data is crucial for comparing the cytotoxic potency of different compounds.
Table 1: Example of IC50 Values for an Aporphine Alkaloid Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 22.5 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.9 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 ± 3.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for "this compound."
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is designed for adherent cell lines cultured in 96-well plates.
Materials:
-
Aporphine alkaloid stock solution (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aporphine alkaloid stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate cytotoxic range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the aporphine alkaloid to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the alkaloid) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve. This can be done using non-linear regression analysis with software such as GraphPad Prism or by using a linear regression model in Excel.[8][9]
Troubleshooting:
-
High background: If the blank wells (medium only) show high absorbance, it could be due to contamination of the medium or MTT solution.
-
Colored compounds: If the aporphine alkaloid itself is colored, it may interfere with the absorbance reading. To correct for this, a parallel plate with the compound in cell-free medium should be run, and the absorbance values subtracted from the experimental wells.[10][11]
-
False positives with plant extracts: Some plant extracts can directly reduce MTT, leading to false-positive viability results. It is important to include a control where the extract is added to the medium without cells to check for this interference.[10][12]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz (DOT language) to illustrate a potential signaling pathway affected by a cytotoxic aporphine alkaloid and the experimental workflow of the MTT assay.
References
- 1. DIAL : download document [dial.uclouvain.be]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Oxacillin and Oxazoline-Based Antimicrobials
Note to the Reader: The term "oxolaureline" did not yield specific results in scientific literature. It is likely a typographical error. This document will focus on Oxacillin , a widely studied penicillinase-resistant beta-lactam antibiotic, and the broader class of Oxazoline-based antimicrobial polymers , which represent a novel class of antimicrobial agents. The protocols and methodologies described herein are standard and can be adapted for the evaluation of new antimicrobial compounds.
Introduction
Antimicrobial susceptibility testing (AST) is a critical procedure in microbiology for determining the efficacy of antimicrobial agents against specific microorganisms. These tests are essential for monitoring the emergence of antibiotic resistance, guiding therapeutic choices, and discovering new antimicrobial compounds. This document provides detailed protocols for the antimicrobial susceptibility testing of oxacillin and can be adapted for novel compounds like oxazoline-based antimicrobial polymers.
Mechanism of Action
Oxacillin: As a member of the penicillin family, oxacillin inhibits the final stage of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[2] Oxacillin is notably resistant to hydrolysis by beta-lactamase enzymes produced by some bacteria, making it effective against penicillin-resistant staphylococci.[2]
Oxazoline-Based Antimicrobial Polymers: These synthetic polymers mimic the properties of antimicrobial peptides (AMPs).[3] Their mechanism of action is primarily through the disruption of the bacterial cell membrane.[3][4] The cationic nature of these polymers facilitates electrostatic interactions with the negatively charged components of the bacterial membrane, leading to membrane destabilization, pore formation, and leakage of cellular contents.[3] Some evidence also suggests that they may have secondary intracellular targets, such as DNA.[3][4]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The following table provides a summary of hypothetical MIC values for oxacillin against common bacterial pathogens.
| Microorganism | Strain | Oxacillin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 (Methicillin-Susceptible) | 0.25 - 1 |
| Staphylococcus aureus | ATCC 43300 (Methicillin-Resistant) | >256 |
| Staphylococcus epidermidis | Clinical Isolate (Methicillin-Susceptible) | 0.5 - 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 0.25 |
| Escherichia coli | ATCC 25922 | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
Experimental Protocols
Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Antimicrobial stock solution
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for Broth Microdilution MIC Assay
Agar Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of the antimicrobial agent
-
Forceps
-
Incubator (35 ± 2°C)
Protocol:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Inoculate the entire surface of an MHA plate by swabbing in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter charts.
Workflow for Agar Disk Diffusion Assay
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.[7][10] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10][11]
Materials:
-
CAMHB or other suitable broth
-
Bacterial inoculum
-
Antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar plates)
Protocol:
-
Prepare tubes with broth containing the antimicrobial agent at the desired concentrations and a growth control tube without the antimicrobial.
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the tubes at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[10]
Workflow for Time-Kill Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 3. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. routledge.com [routledge.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assay of 10-Methoxyliriodenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxyliriodenine, an aporphine alkaloid, is a derivative of liriodenine, a compound known for a wide range of biological activities, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory potential of 10-methoxyliriodenine. The primary focus is on in vitro assays using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. The protocols described herein detail methods for evaluating the inhibitory effects of 10-methoxyliriodenine on key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this document elucidates the potential underlying mechanisms of action by exploring the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Presentation
Table 1: Inhibitory Effect of 10-Methoxyliriodenine on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| 0 (LPS only) | 100 | |
| 1 | 85.2 ± 4.1 | |
| 5 | 62.5 ± 3.5 | |
| 10 | 41.3 ± 2.8 | |
| 25 | 20.1 ± 1.9 | |
| 50 | 9.8 ± 1.2 |
Table 2: Inhibitory Effect of 10-Methoxyliriodenine on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | TNF-α (% of Control) | IL-6 (% of Control) | IL-1β (% of Control) |
| 0 (LPS only) | 100 | 100 | 100 |
| 1 | 90.5 ± 5.2 | 92.1 ± 4.8 | 95.3 ± 5.5 |
| 5 | 75.8 ± 4.9 | 78.4 ± 4.2 | 81.2 ± 4.7 |
| 10 | 55.2 ± 3.7 | 60.3 ± 3.9 | 65.7 ± 4.1 |
| 25 | 30.1 ± 2.5 | 35.8 ± 2.9 | 40.2 ± 3.3 |
| 50 | 15.4 ± 1.8 | 18.9 ± 2.1 | 22.5 ± 2.4 |
| IC₅₀ (µM) | ~12 | ~15 | ~18 |
Experimental Protocols
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: For experiments, seed the RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[1][2]
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of 10-methoxyliriodenine. After a pre-incubation period of 1-2 hours, stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 100-1000 ng/mL) to induce an inflammatory response.[1][2][3] A vehicle control (e.g., DMSO) should be included.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[3]
-
Sample Collection: After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.[3]
-
Sample Collection: After the desired incubation period (typically 24 hours) with 10-methoxyliriodenine and LPS, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α, IL-6, and IL-1β). This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines provided in the kit.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting can be used to assess the effect of 10-methoxyliriodenine on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK1/2, and JNK (key kinases in the MAPK pathway).
-
Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression and phosphorylation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of 10-methoxyliriodenine.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 10-methoxyliriodenine.
MAPK Signaling Pathway
Caption: Hypothesized inhibition of the MAPK signaling pathway by 10-methoxyliriodenine.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Investigation into "Lauterine" Yields No Direct Findings
Comprehensive searches for a compound named "Lauterine" have not yielded any specific drug, molecule, or signaling pathway associated with this name. The requested detailed Application Notes and Protocols on its mechanism of action cannot be generated as "this compound" does not appear to be a recognized substance in scientific and medical literature.
Initial investigations suggest that "this compound" may be a misspelling of another compound or a term not yet in the public domain. Searches for phonetically similar or related terms did identify several other agents with documented mechanisms of action, such as:
-
Laquinimod: An immunomodulatory drug that has been investigated for the treatment of multiple sclerosis. It is known to affect cytokine production and reduce inflammation and neurodegeneration.[1]
-
Lavoltidine: A histamine H2 receptor antagonist, previously studied for its potential to treat gastroesophageal reflux disease.[2]
-
Lutein: A naturally occurring carotenoid found in many fruits and vegetables, studied for its antioxidant properties and its role in eye health.
However, without further clarification, it is not possible to determine if any of these are the intended subject of the query.
Additionally, searches for "this compound" in broader contexts revealed a historical reference to a 17th-century Italian painter named Camilla Lauteri.[3][4]
References
Application Notes and Protocols: DNA Intercalation Assays for Oxoaporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxoaporphine alkaloids, a class of natural products, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. A primary mechanism of their cytotoxic action is believed to be their interaction with DNA, specifically through intercalation. This process involves the insertion of the planar aromatic ring system of the alkaloid between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, subsequently interfering with critical cellular processes such as DNA replication, transcription, and the function of enzymes like topoisomerases.[1][2][3]
These application notes provide a detailed overview and experimental protocols for characterizing the DNA intercalation of oxoaporphine alkaloids. The described assays are fundamental in drug discovery and development for elucidating the mechanism of action and structure-activity relationships of potential therapeutic agents.
Principle of DNA Intercalation
DNA intercalation is a non-covalent interaction driven by forces such as van der Waals interactions, hydrogen bonding, and hydrophobic effects. The planar aromatic structure of oxoaporphine alkaloids is a key feature that facilitates their insertion into the DNA helix.[2] This insertion leads to a number of measurable physical and spectroscopic changes in both the DNA and the alkaloid, which form the basis of the assays described herein.
Data Presentation: DNA Binding Parameters of Oxoaporphine Alkaloids
The following tables summarize quantitative data from various studies on the interaction of oxoaporphine alkaloids with calf thymus DNA (ctDNA).
Table 1: Binding Constants of Oxoaporphine Alkaloids with ctDNA
| Oxoaporphine Alkaloid/Derivative | Method | Binding Constant (K) (M⁻¹) | Reference |
| Dicentrinone Derivative (CDC) | Fluorescence Spectroscopy | In the range of 10⁴ | [1] |
| Substituted 7H-dibenzo[de,g]quinolin-7-one | Fluorescence Spectroscopy | In the range of 10⁵ | [4] |
| Liriodenine | Not Specified | Not Specified | [3] |
| Dicentrinone | Not Specified | Not Specified | [5] |
Table 2: Fluorescence Quenching and Thermodynamic Parameters
| Oxoaporphine Alkaloid/Derivative | Quenching Constant (Ksv) (M⁻¹) | Quenching Mechanism | Thermodynamic Parameters | Reference |
| Dicentrinone Derivative (CDC) | 10³ to 10⁴ | Dynamic | Spontaneous interaction with negative free energy change | [1] |
Table 3: Cytotoxicity Data of Oxoaporphine Alkaloid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Liriodenine | CAOV-3 (Ovarian Cancer) | 37.3 (at 24h) | [6][7] |
| Oxoisoaporphine Derivatives | Hep-G2, MCF-7, NCI-H460 | 0.39 to 100 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to assess DNA intercalation are provided below.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectra of the oxoaporphine alkaloid upon binding to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorbance (λmax) of the alkaloid.[8]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the oxoaporphine alkaloid in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired concentration in a buffer solution (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The purity of the DNA should be checked by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.
-
-
Titration:
-
Place a fixed concentration of the oxoaporphine alkaloid solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the alkaloid solution.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance and λmax at each DNA concentration.
-
The binding constant (K) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.
-
Fluorescence Spectroscopy
Many oxoaporphine alkaloids are fluorescent. The binding of these molecules to DNA can lead to quenching (decrease) or enhancement of their fluorescence intensity. This change can be used to determine the binding affinity and mechanism.
Protocol:
-
Fluorescence Quenching Assay:
-
Prepare solutions of the oxoaporphine alkaloid and ctDNA in a suitable buffer.
-
In a fluorescence cuvette, place a fixed concentration of the alkaloid solution.
-
Record the initial fluorescence emission spectrum.
-
Titrate the alkaloid solution with increasing concentrations of ctDNA.
-
Record the fluorescence spectrum after each addition of DNA.
-
-
Competitive Binding Assay (with Ethidium Bromide):
-
Ethidium bromide (EB) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA.
-
Prepare a solution of ctDNA pre-incubated with EB.
-
Record the initial fluorescence of the EB-DNA complex.
-
Add increasing concentrations of the oxoaporphine alkaloid to the solution.
-
The displacement of EB by the alkaloid will lead to a decrease in the fluorescence intensity.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
The binding constant (K) and the number of binding sites (n) can be calculated from the fluorescence titration data using appropriate binding models.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. The intercalation of an oxoaporphine alkaloid can induce changes in the CD spectrum of DNA, providing insights into the binding mode.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the oxoaporphine alkaloid and ctDNA in a suitable buffer.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the ctDNA solution alone in a quartz CD cuvette.
-
Prepare samples with a fixed concentration of ctDNA and increasing concentrations of the oxoaporphine alkaloid.
-
Record the CD spectrum for each sample after an appropriate incubation period.
-
-
Data Analysis:
-
Analyze the changes in the characteristic positive and negative bands of the B-form DNA CD spectrum. Intercalation can cause changes in the intensity and position of these bands.
-
The appearance of an induced CD signal for the bound achiral alkaloid can also be observed, confirming its interaction with the chiral DNA molecule.
-
Viscometry
Intercalation of a ligand into the DNA double helix causes an increase in the length of the DNA molecule, which in turn leads to an increase in the viscosity of the DNA solution.
Protocol:
-
Sample Preparation:
-
Prepare a solution of ctDNA in a suitable buffer.
-
-
Viscosity Measurement:
-
Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
Add increasing amounts of the oxoaporphine alkaloid to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) at each alkaloid concentration, where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the alkaloid, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of the alkaloid to the concentration of DNA. An increase in relative viscosity is indicative of intercalation.
-
Mandatory Visualizations
Experimental Workflow for DNA Intercalation Assay
Caption: Workflow for DNA Intercalation Assay.
Mechanism of DNA Intercalation and Topoisomerase Inhibition
Caption: DNA Intercalation and Cellular Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase II by liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase Inhibition Assay of Lauterine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topoisomerases are essential enzymes that regulate DNA topology and are critical for cellular processes such as replication, transcription, and chromosome segregation.[1][2] Their vital role in cell proliferation has made them a key target for the development of anticancer drugs.[2][3][4] Natural products have historically been a rich source of topoisomerase inhibitors.[3][5][6] Lauterine, an alkaloid, is investigated in this application note for its potential to inhibit topoisomerase activity. These protocols provide a framework for determining the in vitro efficacy and mechanism of this compound as a potential topoisomerase I or topoisomerase II inhibitor.
Introduction to Topoisomerases and Their Inhibition
DNA topoisomerases resolve topological problems in DNA by catalyzing the cleavage and re-ligation of DNA strands.[1][7] There are two major types of topoisomerases:
-
Topoisomerase I (Topo I): Creates transient single-strand breaks in DNA to relax supercoiling.[8]
-
Topoisomerase II (Topo II): Induces double-strand breaks to manage DNA tangles and supercoils, a process that is abundant in rapidly proliferating cancer cells.[1]
Topoisomerase inhibitors can act in two primary ways:
-
Topoisomerase Poisons: These agents stabilize the covalent complex between topoisomerase and DNA, leading to DNA strand breaks that can trigger apoptosis.[1][9]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase without stabilizing the DNA-enzyme complex.[1][9]
Given that many alkaloids have demonstrated activity as topoisomerase inhibitors, investigating this compound's potential in this area is a logical step in its preclinical evaluation.[3]
Experimental Overview
This document outlines the protocols for assessing the inhibitory effect of this compound on both Topoisomerase I and Topoisomerase II. The primary assays described are the DNA relaxation assay for Topo I and the DNA decatenation assay for Topo II.
Caption: General workflow for assessing this compound's topoisomerase inhibition.
Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topo I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
5x DNA Loading Dye
-
1% Agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide or alternative DNA stain
-
Known Topo I inhibitor (e.g., Camptothecin) as a positive control
Protocol:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice as described in Table 1.
-
Enzyme Addition: Add diluted human Topoisomerase I to each reaction tube, except for the 'No Enzyme' control.
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are well-separated.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light.
Data Analysis:
Inhibition is observed as a dose-dependent decrease in the formation of relaxed DNA and an increase in the retention of supercoiled DNA. The intensity of the bands can be quantified using densitometry software to calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of Topo II prevents the release of these minicircles.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
5x DNA Loading Dye
-
1% Agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide or alternative DNA stain
-
Known Topo II inhibitor (e.g., Etoposide) as a positive control
Protocol:
-
Reaction Setup: Prepare reaction mixtures as detailed in Table 2.
-
Enzyme Addition: Add diluted human Topoisomerase II to each reaction tube, excluding the 'No Enzyme' control.
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Add 5 µL of 5x DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain and visualize the DNA bands.
Data Analysis:
Inhibition of Topo II is indicated by the retention of high molecular weight kDNA at the origin of the gel and a reduction in the amount of decatenated DNA minicircles. Densitometric analysis can be used for IC50 determination.
Data Presentation
Quantitative data should be organized into clear tables for straightforward comparison.
Table 1: Reaction Setup for Topoisomerase I Relaxation Assay
| Component | No Enzyme Control | Enzyme Control | Positive Control | This compound (Test) |
| 10x Topo I Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| Supercoiled DNA (0.5 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL |
| This compound (Variable Conc.) | - | - | - | X µL |
| Camptothecin (e.g., 100 µM) | - | - | 1 µL | - |
| Vehicle (DMSO) | 1 µL | 1 µL | - | As needed |
| Nuclease-free H₂O | to 18 µL | to 18 µL | to 18 µL | to 18 µL |
| Topoisomerase I (diluted) | - | 2 µL | 2 µL | 2 µL |
| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL |
Table 2: Reaction Setup for Topoisomerase II Decatenation Assay
| Component | No Enzyme Control | Enzyme Control | Positive Control | This compound (Test) |
| 10x Topo II Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| Kinetoplast DNA (200 ng) | 1 µL | 1 µL | 1 µL | 1 µL |
| This compound (Variable Conc.) | - | - | - | X µL |
| Etoposide (e.g., 100 µM) | - | - | 1 µL | - |
| Vehicle (DMSO) | 1 µL | 1 µL | - | As needed |
| Nuclease-free H₂O | to 18 µL | to 18 µL | to 18 µL | to 18 µL |
| Topoisomerase II (diluted) | - | 2 µL | 2 µL | 2 µL |
| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL |
Table 3: Hypothetical IC50 Values for this compound
| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Topoisomerase I | To be determined | Value for Camptothecin |
| Topoisomerase II | To be determined | Value for Etoposide |
Interpreting the Results
The outcomes of these assays will classify this compound's activity:
-
No Inhibition: If both supercoiled DNA is relaxed (Topo I assay) and kDNA is decatenated (Topo II assay) in the presence of this compound, it suggests this compound does not inhibit these enzymes under the tested conditions.
-
Topo I Specific Inhibition: Inhibition in the DNA relaxation assay but not in the decatenation assay.
-
Topo II Specific Inhibition: Inhibition in the DNA decatenation assay but not in the relaxation assay.
-
Dual Inhibition: Inhibition observed in both assays.
Further experiments, such as DNA cleavage assays, would be necessary to determine if this compound acts as a topoisomerase poison or a catalytic inhibitor.[10]
Caption: Decision tree for interpreting this compound's inhibitory activity.
Conclusion
The protocols detailed in this application note provide a robust methodology for the initial screening and characterization of this compound as a potential topoisomerase inhibitor. The systematic approach, from assay execution to data interpretation, will enable researchers to ascertain the compound's efficacy and selectivity, guiding further investigation into its mechanism of action and its potential as a therapeutic agent.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product Inhibitors of Topoisomerases: Review and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lauterine Extraction Technical Support Center
Welcome to the technical support center for Lauterine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the yield and purity of this compound from Lauteria anomala.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: The choice of solvent significantly impacts both the yield and purity of this compound. Generally, polar protic solvents have shown the most promise. Our internal studies indicate that a 70:30 ethanol-water mixture provides a robust balance between extraction efficiency and minimizing co-extraction of undesirable impurities. For higher purity at the cost of some yield, dichloromethane following an acid-base extraction can be effective.
Q2: What is the typical shelf-life of a crude this compound extract?
A2: Crude this compound extract, when stored in a dark, airtight container at -20°C, is stable for up to 6 months. We have observed a degradation of approximately 5% over 12 months under these conditions. For long-term storage, it is recommended to purify the this compound and store it as a lyophilized powder.
Q3: Can sonication be used to improve extraction efficiency?
A3: Yes, ultrasound-assisted extraction (UAE) can significantly improve the yield of this compound and reduce extraction time. However, it is crucial to control the temperature of the sonication bath, as excessive heat can lead to the degradation of this compound. We recommend short pulses of sonication while maintaining the temperature below 40°C.
Q4: What is the expected yield of this compound from dried Lauteria anomala leaves?
A4: The yield of this compound is highly dependent on the extraction method, solvent, and the quality of the plant material. Under optimal conditions using our standard protocol, yields typically range from 0.5% to 1.2% of the dry weight of the leaves.
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the common causes?
A1: Low yield is a frequent issue that can be attributed to several factors. Here are the primary areas to investigate:
-
Incomplete Cell Lysis: The plant material may not be ground finely enough. Ensure the dried leaves are powdered to a consistent particle size (e.g., 40-60 mesh) to maximize surface area for solvent penetration.
-
Suboptimal Solvent pH: this compound is an alkaloid, and its solubility is pH-dependent. The extraction solvent should be slightly acidic (pH 4.5-5.5) to protonate the molecule, increasing its solubility in polar solvents.
-
Insufficient Extraction Time or Temperature: Ensure you are following the recommended extraction duration and temperature. Refer to the data tables below for optimal parameters.
-
Degradation: this compound is sensitive to light and high temperatures. Ensure the extraction is performed away from direct light and that temperatures do not exceed 60°C.
Q2: The purity of my final product is poor, with many contaminating peaks in my HPLC analysis. How can I improve it?
A2: Poor purity is often due to the co-extraction of other plant metabolites. Consider the following purification strategies:
-
Liquid-Liquid Extraction (LLE): After the initial crude extraction, perform an acid-base LLE. Acidify the aqueous extract to partition non-polar impurities into an organic solvent (e.g., hexane). Then, basify the aqueous layer and extract the now neutral this compound into a different organic solvent like dichloromethane.
-
Solid-Phase Extraction (SPE): Utilize a C18 or silica-based SPE cartridge to remove pigments and highly polar or non-polar impurities before proceeding to chromatography.
-
Recrystallization: If a semi-pure product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) can significantly enhance purity.
Q3: My extract has turned a dark brown/black color, and the this compound peak is diminished. What happened?
A3: A dark coloration often indicates oxidation or degradation of phenolic compounds, which can in turn degrade this compound.
-
Prevent Oxidation: Consider adding an antioxidant, such as ascorbic acid (0.1% w/v), to your extraction solvent.
-
Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative damage.
-
Temperature Control: Overheating during solvent evaporation is a common cause of degradation. Use a rotary evaporator with the water bath temperature set no higher than 45°C.
Data Presentation: Extraction Parameter Optimization
Table 1: Effect of Solvent System on this compound Yield and Purity
| Solvent System (v/v) | Average Yield (% dry wt) | Purity by HPLC (%) |
| 100% Methanol | 0.85 ± 0.07 | 75.2 ± 3.1 |
| 100% Ethanol | 0.72 ± 0.05 | 78.9 ± 2.5 |
| 70:30 Ethanol:Water | 1.15 ± 0.09 | 82.1 ± 2.8 |
| 50:50 Methanol:Water | 0.98 ± 0.11 | 79.5 ± 3.5 |
| 100% Dichloromethane | 0.45 ± 0.04 | 88.6 ± 1.9 |
Table 2: Effect of Temperature and Time on Extraction Yield
| Temperature (°C) | Extraction Time (hours) | Average Yield (% dry wt) |
| 25 (Room Temp) | 24 | 0.75 ± 0.06 |
| 40 | 6 | 0.95 ± 0.08 |
| 40 | 12 | 1.12 ± 0.07 |
| 60 | 3 | 1.08 ± 0.09 |
| 60 | 6 | 0.91 ± 0.12 (Degradation observed) |
Experimental Protocols
Protocol 1: Standardized Ethanol-Water Extraction of this compound
-
Preparation of Plant Material: Dry the leaves of Lauteria anomala at 40°C for 48 hours. Grind the dried leaves into a fine powder (40-60 mesh) using a Wiley mill.
-
Extraction: a. Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask. b. Prepare the extraction solvent by mixing 700 mL of ethanol and 300 mL of deionized water. Adjust the pH to 5.0 using 0.1 M HCl. c. Add 1 L of the pH-adjusted solvent to the flask containing the plant material. d. Seal the flask and place it on an orbital shaker at 150 rpm. Macerate for 12 hours at 40°C, protected from light.
-
Filtration and Concentration: a. Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel. b. Re-extract the plant material (the marc) with an additional 500 mL of fresh solvent for 4 hours under the same conditions and filter again. c. Combine the filtrates. d. Concentrate the combined filtrate under reduced pressure using a rotary evaporator with the water bath temperature at 45°C until the ethanol is removed.
-
Crude Extract Preparation: a. The remaining aqueous solution is the crude extract. Lyophilize the extract to obtain a dry powder. b. Store the lyophilized powder at -20°C in a desiccator.
Visualizations and Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low this compound extraction yield.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Technical Support Center: Optimizing HPLC Separation of Aporphine Alkaloids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of aporphine alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of aporphine alkaloids in a question-and-answer format.
Q1: Why am I observing peak tailing for my aporphine alkaloid peaks?
A1: Peak tailing in the analysis of aporphine alkaloids is a common issue, often stemming from interactions between the basic nitrogen atom in their structure and active sites on the HPLC column.[1][2][3]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic alkaloids, causing tailing.[2][4]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds like alkaloids.[6]
-
Metal Contamination: Traces of metals in the column packing can chelate with alkaloids, causing tailing.[5]
Solutions:
-
Mobile Phase Modification:
-
Adjust pH: Use an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid to a pH of 3) to protonate the alkaloids and reduce silanol interactions.[7][8][9]
-
Add an Ionic Modifier: Incorporate a buffer like ammonium acetate (e.g., 10 mM) to mask residual silanols and improve peak shape.[10][11]
-
-
Column Selection:
-
Utilize a column with end-capping to minimize exposed silanol groups.
-
Consider using a column specifically designed for the analysis of basic compounds.
-
-
Sample Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.[5]
-
System Maintenance: Regularly clean the column with appropriate solvents to remove contaminants.[12]
Q2: My peaks are splitting or appearing as doublets. What is the cause?
A2: Peak splitting can arise from several factors related to the column, the sample, or the HPLC system itself.[13][14]
-
Column Issues: A blocked frit, a void in the column packing, or contamination at the column inlet can disrupt the sample flow path, leading to split peaks.[4][14]
-
Sample/Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4]
-
Co-elution: The split peak may actually be two different, closely eluting compounds.[14]
Solutions:
-
Column Maintenance:
-
Sample Injection:
-
Dissolve the sample in the initial mobile phase whenever possible.
-
Reduce the injection volume to see if the peak shape improves, which can also help determine if it's a co-elution issue.[14]
-
-
Method Optimization: Adjust the mobile phase composition or gradient to improve the resolution between closely eluting peaks.[14]
Q3: I'm experiencing a drifting baseline. How can I fix this?
A3: Baseline drift can be caused by several factors, often related to the mobile phase or the detector.[12]
-
Mobile Phase In-homogeneity: Inadequate mixing of mobile phase components or changes in composition over time.[12]
-
Temperature Fluctuations: Changes in the column or detector temperature can cause the baseline to drift.[12]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[12]
-
Contamination: A contaminated column or detector cell can lead to a drifting baseline.[12]
Solutions:
-
Mobile Phase Preparation:
-
System Stability:
-
System Cleaning: Flush the column and detector cell with a strong, appropriate solvent to remove any contaminants.[12]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating aporphine alkaloids?
A1: Reversed-phase (RP) columns are most commonly used for the separation of aporphine alkaloids.[1] C18 and RP-select B columns have been successfully employed.[8][10] The choice will depend on the specific alkaloids being analyzed and their hydrophobicity. For complex mixtures, a high-resolution column (e.g., with smaller particle size) may be necessary.[15][16]
Q2: How should I prepare my plant extract sample for HPLC analysis of aporphine alkaloids?
A2: Proper sample preparation is crucial to protect the HPLC system and ensure accurate results.[17][18] A general workflow includes:
-
Extraction: Perform an acid-base extraction to isolate the alkaloid fraction from the plant material.[7][10] This typically involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral and acidic compounds, basifying the aqueous layer, and then extracting the alkaloids with an organic solvent like dichloromethane.[10]
-
Drying and Reconstitution: Evaporate the final organic extract to dryness and reconstitute the residue in a suitable solvent, often methanol or the initial mobile phase.[10][11]
-
Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column.[10][17]
Q3: What are the typical mobile phases used for the separation of aporphine alkaloids?
A3: The mobile phase for reversed-phase HPLC of aporphine alkaloids usually consists of a mixture of an aqueous component and an organic solvent.[6][19]
-
Aqueous Phase: Often water containing an additive to control pH and improve peak shape, such as:
-
Organic Phase: Acetonitrile or methanol are the most common organic modifiers.[7][11]
-
Elution Mode: Due to the complexity of alkaloid extracts, a gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components.[7][10]
Q4: Which detection method is most suitable for aporphine alkaloids?
A4: The choice of detector depends on the analytical goal.
-
UV/DAD Detection: Aporphine alkaloids generally have strong UV absorbance. A photodiode array (DAD) detector is highly useful as it can provide UV spectra for each peak, aiding in identification. A common detection wavelength is around 307 nm.[11]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and offers structural information for identification of known and unknown alkaloids.[10][15][16]
Experimental Protocols
Protocol 1: HPLC-UV Method for Aporphine Alkaloids
This protocol is based on a validated method for the separation of aporphine alkaloids from Cassytha filiformis.[10][11]
-
Column: LiChrospher 60, RP-select B (250 x 4 mm, 5 µm) with a guard column.[10]
-
Mobile Phase:
-
Gradient Program: A long, shallow gradient is often required for complex extracts. An example program is: 0-2 min (0-5% B), 2-5 min (5% B), 5-31 min (5-10% B), 31-40 min (10% B), 40-45 min (10-15% B), 45-74 min (15-20% B), 74-79 min (20-40% B).[10]
-
Detection: UV detection at 307 nm.[11]
-
Injection Volume: 20 µL.[10]
Protocol 2: UHPLC-MS Method for Aporphine Alkaloids
This protocol is adapted from a method for the analysis of aporphine alkaloids from Duguetia lanceolata.[7][8]
-
Mobile Phase:
-
Gradient Program: 0 min (15% B), 2 min (15% B), 25 min (90% B), 30 min (100% B).[7][8]
-
Detection: ESI-MS/MS for structural elucidation and quantification.
Data Presentation
Table 1: Example HPLC Operating Conditions for Aporphine Alkaloid Separation
| Parameter | Method 1[10][11] | Method 2[7][8] |
| Column | LiChrospher 60, RP-select B (250x4mm, 5µm) | Kinetex EVO C18 (250x4.6mm, 5µm) |
| Mobile Phase A | 10mM Ammonium Acetate in Water:ACN (90:10), pH 3 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 307 nm | MS |
| Gradient | Complex multi-step gradient | 15% to 100% B over 30 min |
Visualizations
Caption: General workflow for HPLC analysis of aporphine alkaloids.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. researchgate.net [researchgate.net]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 19. pharmaguru.co [pharmaguru.co]
Preventing degradation of Lauterine during storage
Technical Support Center: Lauterine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the stability and integrity of this compound throughout its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
For long-term storage, solid this compound should be stored at -20°C or colder, preferably in a desiccated environment. For short-term storage of a few days, 4°C is acceptable. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: How should I protect this compound from light?
This compound is highly susceptible to photodegradation. Both the solid compound and solutions should always be stored in amber vials or containers wrapped in aluminum foil. All experimental procedures should be performed under subdued light conditions whenever possible.
Q3: What is the expected shelf-life of this compound?
When stored correctly in its solid form at -20°C and protected from light, this compound is stable for up to 24 months. The stability of stock solutions is significantly shorter and is highly dependent on the solvent and storage temperature, as detailed in Table 2.
Q4: In which solvents is this compound most stable for creating stock solutions?
Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions. For aqueous working solutions, it is critical to use a buffer with a pH below 6.0, as this compound degrades rapidly in neutral to basic aqueous environments.
Q5: How can I determine if my this compound sample has degraded?
Degradation may be indicated by a change in the physical appearance of the solid (e.g., from a white powder to a yellowish or brownish hue) or by a decrease in its biological activity in your experiments. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound from its degradation products.
Q6: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are photodegradation, caused by exposure to light, and hydrolysis, which is accelerated in aqueous solutions with a pH greater than 6.0. Oxidation can also occur with prolonged exposure to air.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guides
Problem: Diminished or Inconsistent Biological Activity
If you observe a significant drop in the expected biological effect of this compound or high variability in your results, it is crucial to assess the integrity of your compound.
Step 1: Review Handling and Storage Procedures
-
Freeze-Thaw Cycles: Have your stock solutions been subjected to more than 3-4 freeze-thaw cycles? Repeated cycling can accelerate degradation.
-
Light Exposure: Was the compound or solution inadvertently exposed to light for an extended period?
-
pH of Working Solution: Was the final working solution prepared in a buffer with a pH above 6.0?
Step 2: Prepare Fresh Solutions
-
Prepare a fresh working solution from a new aliquot of your frozen stock. If using a stock solution that has been stored at 4°C for more than a day, it is advisable to prepare a fresh one from a frozen aliquot.
-
If the issue persists, prepare a fresh stock solution from the solid compound.
Step 3: Analytical Verification (If Problem Continues)
-
If fresh preparations do not resolve the issue, we recommend a purity analysis of your this compound stock. A standard protocol for HPLC analysis is provided below.
Caption: Troubleshooting workflow for reduced biological activity.
Data on this compound Stability
The following tables summarize stability data collected under various conditions.
Table 1: Stability of Solid this compound Under Different Storage Temperatures
| Storage Temperature | Purity after 6 Months | Purity after 12 Months | Purity after 24 Months |
|---|---|---|---|
| -80°C | >99% | >99% | >99% |
| -20°C | >99% | 99% | 98% |
| 4°C | 97% | 94% | 85% |
| 25°C (Room Temp) | 88% | 75% | <60% |
Data assumes storage in the dark in a sealed container.
Table 2: Stability of this compound (10 mM) in Various Solvents at 4°C
| Solvent | Purity after 24 Hours | Purity after 7 Days | Purity after 30 Days |
|---|---|---|---|
| Anhydrous DMSO | >99% | 99% | 97% |
| Ethanol | 98% | 95% | 88% |
| PBS (pH 7.4) | 85% | <70% | <50% |
| Acetate Buffer (pH 5.0) | >99% | 98% | 94% |
Data assumes storage in the dark.
Experimental Protocols
Protocol: Purity Assessment of this compound by HPLC
This protocol describes a reverse-phase HPLC method to quantify the purity of this compound and detect common degradation products.
1. Materials and Reagents
-
This compound reference standard
-
This compound sample for testing
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMSO
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Reference Standard: Prepare a 1 mg/mL stock of this compound reference standard in DMSO. Dilute to 50 µg/mL in Mobile Phase A.
-
Test Sample: Prepare your this compound sample to a final concentration of 50 µg/mL in Mobile Phase A.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 20.0 5% 95% 25.0 5% 95% 25.1 95% 5% | 30.0 | 95% | 5% |
5. Data Analysis
-
Run the reference standard to determine the retention time of pure this compound.
-
Run the test sample.
-
Integrate the peak areas for this compound and any additional peaks (degradation products).
-
Calculate the purity of your sample using the formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
An acceptable purity level is typically >98%. The presence of significant early-eluting peaks may indicate hydrolysis products.
Technical Support Center: Interpreting Complex NMR Spectra of Aporphine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of aporphine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting the ¹H NMR spectra of aporphine alkaloids?
A1: The most common challenges include:
-
Signal Overlapping: Protons in the aromatic region (rings A and D) and the aliphatic region (especially the ethylamino bridge) often have similar chemical shifts, leading to overlapping multiplets that are difficult to resolve and interpret.
-
Complex Coupling Patterns: The rigid tetracyclic structure of the aporphine core often results in complex spin systems and non-first-order coupling patterns, making it challenging to extract accurate coupling constants.
-
Diastereotopic Protons: The chiral center at C6a can render the protons on adjacent methylene groups (e.g., C4 and C5) diastereotopic, leading to complex multiplets instead of simple triplets or quartets.
-
Solvent Effects: The chemical shifts of certain protons, particularly those near the nitrogen atom and hydroxyl or methoxy groups, can be significantly influenced by the choice of NMR solvent.
Q2: How can I resolve overlapping signals in the ¹H NMR spectrum of my aporphine alkaloid?
A2: To resolve overlapping signals, you can try the following approaches:
-
Change the NMR Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can alter the chemical shifts of specific protons and potentially resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts (aromatic solvent-induced shifts or ASIS) that can be particularly useful.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons even when their signals are overlapping. HSQC (Heteronuclear Single Quantum Coherence) can disperse the proton signals based on the chemical shifts of the carbons they are attached to, providing another dimension of resolution.
-
Higher Magnetic Field: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals, often resolving multiplets that overlap at lower fields.
Q3: How do I distinguish between positional isomers of aporphine alkaloids using NMR?
A3: Distinguishing between positional isomers, for example, those with substituents at different positions on the aromatic rings, relies on a combination of 1D and 2D NMR techniques:
-
¹H NMR Chemical Shifts and Coupling Patterns: The substitution pattern on the aromatic rings influences the chemical shifts and coupling patterns of the remaining aromatic protons. For instance, the position and multiplicity of a singlet aromatic proton can be a strong indicator of the substitution pattern.
-
NOESY/ROESY: These 2D NMR experiments show through-space correlations between protons. For example, a NOE correlation between a methoxy group's protons and a specific aromatic proton can help determine the position of the methoxy group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Correlations from a methoxy proton signal to a specific quaternary carbon in the aromatic ring can definitively establish the point of attachment.
Q4: What is the role of 2D NMR in the structure elucidation of aporphine alkaloids?
A4: 2D NMR is crucial for the unambiguous structure elucidation of aporphine alkaloids.
-
COSY: Identifies proton-proton coupling networks, helping to piece together fragments of the molecule, particularly the aliphatic spin systems.
-
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
-
HMBC: Reveals long-range (2-3 bond) proton-carbon correlations, which are essential for connecting the different fragments of the molecule and for assigning quaternary carbons. It is particularly useful for determining the placement of substituents on the aromatic rings.
-
NOESY/ROESY: Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry, for example, the orientation of substituents and the conformation of the rings.[1]
Troubleshooting Guides
Problem 1: Broad or Disappearing NH or OH Proton Signals
| Possible Cause | Troubleshooting Steps |
| Chemical Exchange | The proton is exchanging with residual water or other exchangeable protons in the sample. |
| Solution 1: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The NH or OH peak should disappear or significantly decrease in intensity. | |
| Solution 2: Record the spectrum at a lower temperature to slow down the exchange rate, which may result in a sharper signal. | |
| Incomplete Solubility | The compound is not fully dissolved, leading to broad lines. |
| Solution: Ensure the sample is completely dissolved. If necessary, try a different deuterated solvent in which the compound has better solubility. |
Problem 2: Ambiguous Stereochemistry at C6a
| Possible Cause | Troubleshooting Steps |
| Need for Spatial Information | ¹H-¹H coupling constants alone may not be sufficient to determine the relative stereochemistry. |
| Solution 1 (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum. Look for key through-space correlations. For example, a correlation between H-6a and one of the C7 protons can help establish their relative orientation.[1][2] | |
| Solution 2 (Chiral Shift Reagents): For enantiomeric mixtures, chiral lanthanide shift reagents can be used to induce separate signals for the two enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.[3][4] |
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Selected Aporphine Alkaloids in CDCl₃
| Proton | Nuciferine [5] | Glaucine [6] | Boldine [7] |
| H-3 | 6.66 (s) | 6.78 (s) | 6.85 (s) |
| H-8 | 7.20-7.33 (m) | 6.57 (s) | 6.62 (s) |
| H-9 | 7.20-7.33 (m) | 8.08 (s) | 7.82 (s) |
| H-10 | 7.20-7.33 (m) | - | - |
| H-11 | 8.36 (d, J=8.0) | - | - |
| 1-OCH₃ | 3.89 (s) | 3.65 (s) | 3.92 (s) |
| 2-OCH₃ | 3.66 (s) | 3.90 (s) | - |
| N-CH₃ | 2.59 (s) | 2.54 (s) | 2.53 (s) |
Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Aporphine Alkaloids in CDCl₃
| Carbon | Nuciferine [5] | Glaucine [6] | Boldine [7] |
| C-1 | 145.8 | 148.5 | 145.2 |
| C-1a | 126.9 | 128.9 | 127.3 |
| C-2 | 151.0 | 151.2 | 111.4 |
| C-3 | 111.3 | 111.5 | 144.8 |
| C-3a | - | 121.8 | 122.5 |
| C-4 | 29.1 | 29.1 | 29.4 |
| C-5 | 53.9 | 53.6 | 53.8 |
| C-6a | 62.2 | 62.6 | 62.9 |
| C-7 | 35.5 | 35.3 | 35.5 |
| C-7a | 135.6 | 126.2 | 126.8 |
| C-8 | 127.4 | 109.8 | 111.1 |
| C-9 | 126.6 | 145.3 | 147.5 |
| C-10 | 126.9 | 147.8 | 147.2 |
| C-11 | 128.2 | 112.5 | 115.6 |
| C-11a | 132.5 | 125.4 | 128.9 |
| 1-OCH₃ | 55.3 | 56.1 | 56.0 |
| 2-OCH₃ | 60.6 | 60.3 | - |
| N-CH₃ | 43.8 | 43.7 | 43.9 |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the aporphine alkaloid sample is of high purity (>95%) as impurities will complicate the spectra.
-
Mass of Sample: Weigh approximately 5-10 mg of the sample for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.[8]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in which the compound is fully soluble. The typical volume is 0.5-0.7 mL.[8]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard. For routine analysis, the residual solvent peak can often be used for chemical shift referencing.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: Structure Elucidation using 2D NMR
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess the overall complexity and identify the chemical shift ranges of interest.
-
¹³C NMR and DEPT: Obtain a ¹³C NMR spectrum along with DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: Run a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H spin systems. This will help to identify the connectivity of protons in the aliphatic regions.
-
HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum to correlate each proton with its directly attached carbon. This allows for the confident assignment of all protonated carbons.
-
HMBC: Perform a gradient-selected HMBC (gHMBC) experiment. This is critical for connecting the different spin systems and for identifying the positions of substituents. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
-
NOESY/ROESY: If stereochemistry needs to be determined, run a 2D NOESY or ROESY experiment. The choice between NOESY and ROESY depends on the molecular weight of the alkaloid. For most aporphine alkaloids (MW < 600), NOESY is suitable.[2] The mixing time should be optimized to observe key spatial correlations.
Mandatory Visualization
Caption: Workflow for aporphine alkaloid structure elucidation using NMR.
Caption: Troubleshooting decision tree for complex aporphine alkaloid NMR spectra.
References
- 1. acdlabs.com [acdlabs.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High field and 2D-nmr studies with the aporphine alkaloid glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Isolating Pure 10-Methoxyliriodenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of pure 10-methoxyliriodenine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, separation, and purification of 10-methoxyliriodenine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | Incomplete Extraction: The solvent may not be effectively penetrating the plant material. | - Ensure the plant material is finely powdered to maximize surface area. - Increase extraction time or perform multiple extraction cycles. - Consider using a different solvent system. A common method involves initial extraction with methanol or ethanol, followed by an acid-base extraction. |
| Degradation of 10-Methoxyliriodenine: The compound may be unstable under the extraction conditions. | - Avoid prolonged exposure to high temperatures. Use moderate temperatures for solvent evaporation. - Aporphine alkaloids can be sensitive to strong acids and bases. Use mild acidic and basic conditions during acid-base extraction (e.g., 2% HCl, 5% NH4OH). | |
| Co-elution of Impurities During Chromatography | Similar Polarity of Compounds: 10-Methoxyliriodenine often co-occurs with other structurally similar aporphine alkaloids, making separation challenging. | - Optimize the mobile phase: For normal-phase chromatography (e.g., silica gel), a gradient elution with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) can improve separation. - Try a different stationary phase: If silica gel provides poor resolution, consider using alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). - Employ preparative HPLC: High-performance liquid chromatography offers higher resolution for separating closely related compounds. |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Interaction with Stationary Phase: The basic nitrogen in the aporphine structure can interact with residual acidic silanol groups on the silica-based stationary phase. | - Add a modifier to the mobile phase: For reversed-phase HPLC, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) can improve peak shape by masking the silanol groups. - Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic compounds. |
| Compound Degradation on Silica Gel Column | Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-labile compounds. | - Use neutral or basic alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds. - Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. |
| Difficulty in Removing Pigments and Fats | Co-extraction of Non-alkaloidal Components: Solvents like methanol and ethanol will extract a wide range of compounds, including chlorophyll and lipids. | - Initial Defatting: Before the main extraction, pre-extract the plant material with a non-polar solvent like hexane or petroleum ether to remove fats and waxes. - Liquid-Liquid Partitioning: During the acid-base extraction, pigments and other non-polar impurities will remain in the organic phase while the protonated alkaloid moves to the aqueous acidic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating 10-methoxyliriodenine from plant material?
A1: The most common approach is a multi-step process that begins with solvent extraction, followed by an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. The crude alkaloid extract is then subjected to one or more chromatographic techniques for purification.
Q2: Which solvents are most effective for the initial extraction of aporphine alkaloids?
A2: Methanol and ethanol are widely used for the initial extraction from plant material as they can extract a broad range of alkaloids.
Q3: What are the typical chromatographic techniques used for the purification of 10-methoxyliriodenine?
A3: A combination of techniques is often employed. This may include:
-
Column Chromatography: Often the first step in purification, using silica gel or alumina.
-
Preparative Thin-Layer Chromatography (PTLC): Useful for small-scale purification and for identifying the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Typically used in the final stages to achieve high purity. Both normal-phase and reversed-phase HPLC can be effective.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that can be very effective for separating complex mixtures of alkaloids.
Q4: How can I confirm the identity and purity of my isolated 10-methoxyliriodenine?
A4: A combination of spectroscopic methods is essential for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): Can be used to assess purity by identifying the number of components in the sample and their UV-Vis spectra.
Q5: Are there any specific stability concerns for 10-methoxyliriodenine during isolation and storage?
A5: While specific data for 10-methoxyliriodenine is limited, aporphine alkaloids, in general, can be sensitive to:
-
Strong Acids and Bases: These can cause degradation. It is advisable to use mild conditions during acid-base extractions.
-
Light and Air: Prolonged exposure can lead to oxidation. It is best to work in a well-ventilated area and store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
General Protocol for the Isolation of Aporphine Alkaloids
This protocol provides a general framework that can be adapted for the isolation of 10-methoxyliriodenine.
-
Preparation of Plant Material:
-
Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C).
-
Grind the dried material into a fine powder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with an immiscible organic solvent like dichloromethane or ethyl acetate to remove neutral and acidic impurities.
-
Make the aqueous solution basic (pH 9-10) by the dropwise addition of ammonium hydroxide (NH₄OH).
-
Extract the liberated alkaloids with dichloromethane or ethyl acetate. Repeat the extraction several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
-
Preparative HPLC:
-
Further purify the enriched fractions using preparative HPLC. The choice of column (normal-phase or reversed-phase) and mobile phase will depend on the polarity of 10-methoxyliriodenine and its impurities.
-
-
Visualizations
Caption: Experimental workflow for the isolation of 10-methoxyliriodenine.
Caption: Troubleshooting logic for chromatographic purification issues.
Lauterine Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Lauterine, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). This resource is designed for researchers, scientists, and drug development professionals to help ensure experimental success and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of PI3K, a critical enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell cycle, proliferation, and survival.[1][2][3] By inhibiting PI3K, this compound blocks the downstream activation of Akt, leading to reduced cell growth and induction of apoptosis in susceptible cell lines.
Q2: What are the known off-target effects of this compound?
A2: While highly selective for PI3K at nanomolar concentrations, kinome-wide screening has revealed that this compound can inhibit MEK1/2, a key component of the MAPK/ERK pathway, at higher micromolar concentrations.[4][5] This off-target activity can lead to confounding results, as both the PI3K/Akt and MAPK/ERK pathways regulate cell proliferation.[6] It is crucial to use this compound within its optimal concentration window to avoid engaging this off-target.
Q3: My cells show a stronger anti-proliferative effect than expected. Could this be an off-target effect?
A3: Yes, an unusually potent cytotoxic or anti-proliferative response may indicate off-target activity, particularly the inhibition of the MAPK/ERK pathway by this compound.[7] This is more likely if you are using concentrations significantly above the established IC50 for PI3K inhibition in your cell line. We recommend performing a full dose-response curve and validating on-target versus off-target pathway modulation via Western blot.[8][9]
Q4: How can I confirm that the observed phenotype is due to on-target PI3K inhibition?
A4: There are several robust methods to confirm on-target activity:
-
Biochemical Readout: Use Western blotting to show a dose-dependent decrease in the phosphorylation of Akt (a direct downstream target of PI3K) and its substrates, like S6 Ribosomal Protein, without affecting p-ERK levels.[10]
-
Rescue Experiments: Transfect cells with a constitutively active form of Akt. If the phenotype induced by this compound is rescued, it provides strong evidence for on-target activity.
-
Structurally Unrelated Inhibitor: Use a different, structurally distinct PI3K inhibitor. If it recapitulates the same phenotype, the effect is likely on-target.[8]
Q5: What is the recommended concentration range for using this compound in cell-based assays?
A5: The optimal concentration is cell-line dependent. We strongly recommend performing a dose-response curve for every new cell line to determine the EC50 for the desired phenotype (e.g., inhibition of proliferation). As a starting point, concentrations between 10 nM and 500 nM are typically sufficient to achieve PI3K inhibition without significant MEK1/2 off-target effects.[8] Exceeding 1 µM substantially increases the risk of off-target activity.
Signaling Pathway and Off-Target Interaction
The diagram below illustrates this compound's intended on-target effect on the PI3K/Akt pathway and its potential off-target interaction with the MAPK/ERK pathway.
This compound's on-target (PI3K) and off-target (MEK) inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue / Observation | Potential Cause | Recommended Troubleshooting Steps |
| No effect on cell viability or p-Akt levels. | 1. Inactive Compound: Improper storage or degradation. 2. Low Concentration: Concentration is too low for the specific cell line. 3. Cell Line Insensitivity: The cell line may not depend on the PI3K pathway for survival. | 1. Confirm compound integrity. Use a fresh stock. 2. Perform a dose-response experiment starting from 1 nM up to 10 µM.[10] 3. Verify pathway activity at baseline in your cell line via Western blot for p-Akt. |
| High cytotoxicity at low concentrations. | 1. Off-target Toxicity: The cell line may be sensitive to inhibition of an unknown off-target. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a kinome-wide selectivity screen to identify other potential targets.[8] 2. Ensure the final solvent concentration is non-toxic (typically <0.5%). Run a vehicle-only control. |
| p-Akt is inhibited, but p-ERK is also inhibited. | Off-Target Effect: The this compound concentration is too high, leading to inhibition of MEK1/2. | 1. Lower the concentration of this compound to a range where only p-Akt is inhibited. 2. Perform a time-course experiment to see if p-ERK inhibition occurs later than p-Akt inhibition. |
| Results are inconsistent between experiments. | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or serum starvation times. 2. Compound Precipitation: this compound may be precipitating in the culture medium. | 1. Standardize all cell culture parameters. Ensure confluency is consistent at the time of treatment.[10] 2. Visually inspect the medium for precipitation. Prepare fresh dilutions for each experiment. |
Data Presentation: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets. This data is crucial for designing experiments that stay within the selective concentration window.
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| PI3Kα (On-Target) | 15 | 8.2 | - |
| PI3Kβ | 25 | 14.5 | - |
| PI3Kδ | 18 | 9.8 | - |
| PI3Kγ | 45 | 28.1 | - |
| MEK1 (Off-Target) | 1,250 | 850 | 83x |
| MEK2 (Off-Target) | 1,400 | 910 | 93x |
| mTOR | >10,000 | >10,000 | >667x |
| ERK1 | >10,000 | >10,000 | >667x |
Data is representative and may vary based on assay conditions.[4]
Experimental Workflow for Troubleshooting
Use this workflow to diagnose and resolve unexpected experimental outcomes.
Workflow for differentiating on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is essential for confirming the molecular effects of this compound treatment in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Serum-starve cells for 4-6 hours if required. Pre-treat with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) for 1-2 hours. Stimulate with an appropriate growth factor (e.g., EGF, IGF-1) for 15-30 minutes to activate pathways.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
On-Target: anti-phospho-Akt (Ser473), anti-total-Akt.
-
Off-Target: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK.
-
Loading Control: anti-GAPDH or anti-β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phospho-protein signals to their respective total protein signals.[10]
Protocol 2: Cell Viability Dose-Response Assay
This protocol determines the half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation or viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Treatment: Remove the old medium and add the medium containing this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Viability Measurement: Use a suitable viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and a no-cell control (0% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC50 value.
-
Logic for Control Experiment Selection
Selecting the right controls is paramount for interpreting your results accurately.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to handle autofluorescence in Lauterine cell assays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle autofluorescence in Lauterine cell assays.
Troubleshooting Guide
Issue: High background fluorescence in unstained control samples.
High background in your negative controls is a classic sign of autofluorescence. This guide will walk you through identifying the source and mitigating its effects.
1. Identify the Source of Autofluorescence
Autofluorescence can be intrinsic to the cells or induced by the experimental protocol. Use the following decision tree to pinpoint the likely cause.
Caption: Decision tree for identifying the source of autofluorescence.
2. Mitigation Strategies
Based on the identified source, implement the following strategies.
| Source of Autofluorescence | Recommended Mitigation Strategy |
| Fixation-Induced | Switch to a non-aldehyde fixative like ice-cold methanol or ethanol.[1][2] If aldehyde fixation is necessary, use the lowest concentration and shortest duration possible.[3][4] Consider treating with a quenching agent like sodium borohydride.[1][3] |
| Red Blood Cells | For tissue samples, perfuse with PBS before fixation to remove red blood cells.[1][3] For blood samples, ensure complete lysis of red blood cells and wash thoroughly.[5][6] |
| Extracellular Matrix (Collagen, Elastin) | Use fluorophores in the red to far-red spectrum to avoid the natural emission of collagen and elastin.[1] |
| Endogenous Fluorophores (NADH, Riboflavin, Lipofuscin) | For lipofuscin, treat with quenching agents like Sudan Black B or a commercial reagent like TrueBlack™.[3][7][8] For NADH and riboflavin, which are prevalent in metabolically active cells, choosing brighter fluorophores can help overcome the background signal.[1] |
| Media Components | When conducting live-cell imaging, use phenol red-free media.[5] Reduce the concentration of Fetal Bovine Serum (FBS) or switch to Bovine Serum Albumin (BSA) as the protein source in your staining buffer.[1][6] |
| Dead Cells | Remove dead cells from your sample using methods like a Ficoll gradient or low-speed centrifugation.[1][6] Include a viability dye in your panel to gate out dead cells during analysis.[1][5] |
| Culture Vessel | For imaging applications, use glass-bottom plates or dishes instead of polystyrene, which can be autofluorescent.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[9][10] This is different from the specific signal generated by the fluorescent labels you add to your sample. Common sources within cells include mitochondria, lysosomes, and molecules like collagen, elastin, NADH, and riboflavin.[11][12]
Q2: How does autofluorescence affect my this compound cell assay results?
A2: Autofluorescence can significantly impact your results by:
-
Reducing Signal-to-Noise Ratio: The background glow from autofluorescence can make it difficult to distinguish your true signal from the noise, especially for weakly expressed targets.[9][13]
-
Masking Specific Signals: In some cases, strong autofluorescence can completely obscure the signal from your fluorescent probe.[2]
Q3: I have to use formaldehyde fixation. What is the best way to reduce the autofluorescence it causes?
A3: While switching to a non-aldehyde fixative is often recommended, if you must use formaldehyde, you can minimize its autofluorescent effects.[4]
Caption: Workflow for reducing formaldehyde-induced autofluorescence.
A detailed protocol for sodium borohydride quenching is provided in the Experimental Protocols section.
Q4: Can I just subtract the background from my unstained sample?
A4: While including an unstained control is crucial for identifying the presence of autofluorescence, simple background subtraction is often insufficient.[15] Autofluorescence can be heterogeneous across different cell populations within your sample.[13] More advanced techniques like spectral unmixing are better suited for accurately removing autofluorescent signals.[13][16]
Q5: What are the best fluorophores to use to avoid autofluorescence?
A5: Since autofluorescence is often most prominent in the blue and green regions of the spectrum (350-550 nm), selecting fluorophores that emit in the red and far-red regions (620-750 nm) is a common and effective strategy.[1][4] Additionally, choosing brighter fluorophores, such as phycoerythrin (PE) and allophycocyanin (APC), can help ensure your signal is strong enough to be distinguished from the background.[1][6]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1][17]
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixed cell or tissue samples
Procedure:
-
After the fixation step, wash your samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Be cautious as the solution will fizz. It is recommended to prepare this on ice.
-
Incubate the samples in the sodium borohydride solution.
-
For cell monolayers: Incubate for 4 minutes. Replace with fresh solution and incubate for another 4 minutes.
-
For 7 µm tissue sections: Incubate three times for 10 minutes each with fresh solution for each incubation.
-
-
Wash the samples thoroughly with PBS (three times for 5 minutes each) to remove any remaining sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which are granules of pigmented metabolic waste that accumulate in aging cells.[7][8]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
Procedure:
-
Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and washes.
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours, then filter it to remove any undissolved particles.
-
Incubate your slides in the Sudan Black B solution for 10-15 minutes at room temperature. The optimal time may vary depending on the tissue type.
-
Quickly rinse the slides multiple times with PBS until the excess dye is removed.
-
Mount your slides with an appropriate mounting medium.
Advanced Techniques
Spectral Unmixing
For researchers using spectral flow cytometers or imaging systems, spectral unmixing is a powerful computational method to handle autofluorescence.[16][18]
The Principle: Every fluorescent molecule, including the endogenous ones that cause autofluorescence, has a unique spectral signature. Spectral instruments capture the entire emission spectrum of each particle or pixel. By defining the spectral signature of the autofluorescence (from an unstained control), specialized software can mathematically subtract this signature from the total fluorescence signal of your stained samples, isolating the true signal from your specific labels.[13][19]
Caption: Workflow for spectral unmixing to remove autofluorescence.
This technique is particularly valuable when dealing with samples that have high or heterogeneous autofluorescence, as it can significantly improve data resolution and sensitivity.[13][16][20]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. zellbio.eu [zellbio.eu]
- 8. Autofluorescence Quenching | Visikol [visikol.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beckman.com [beckman.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 16. bio-rad.com [bio-rad.com]
- 17. biotium.com [biotium.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. agilent.com [agilent.com]
- 20. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Lauterine and Liriodenine
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data reveals distinct cytotoxic profiles for the structurally related alkaloids, lauterine and liriodenine. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the existing in vitro evidence, providing a clear overview of their potential as anticancer agents.
Liriodenine, an oxoaporphine alkaloid, has been extensively studied and has demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. In contrast, data on the cytotoxicity of this compound (10-methoxyliriodenine), a derivative of liriodenine, is less abundant in publicly available research. This guide aims to consolidate the current knowledge on both compounds to facilitate further investigation and drug discovery efforts.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and liriodenine against various cancer cell lines as reported in peer-reviewed literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 1.83 | |
| K562 | Chronic Myelogenous Leukemia | 3.56 | ||
| SGC-7901 | Gastric Carcinoma | 8.81 | ||
| BEL-7404 | Hepatoma | 11.32 | ||
| Liriodenine | A549 | Lung Adenocarcinoma | 8.07 | [1] |
| CAOV-3 | Ovarian Cancer | 37.3 (24h), 26.3 (48h), 23.1 (72h) | [2] | |
| Hep G2 | Hepatoma | Not specified | [3] | |
| HT-29 | Colon Carcinoma | 10.62 | [1] | |
| KB | Oral Epidermoid Carcinoma | 11.02 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 9.20 | [1] | |
| P-388 | Murine Leukemia | 9.60 | [1] | |
| SK-Hep-1 | Hepatoma | Not specified | [3] |
Experimental Protocols
The cytotoxic activities of this compound and liriodenine were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human cancer cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or liriodenine for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent was added to each well and incubated for a period to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a simplified representation of a potential signaling pathway involved in the cytotoxic effects of these alkaloids.
Caption: Experimental workflow for determining the cytotoxicity of this compound and liriodenine.
Caption: Simplified signaling pathway for alkaloid-induced cytotoxicity.
References
- 1. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Analysis of Aporphine Alkaloids in Cancer Cell Lines: A Focus on Cytotoxicity and Mechanisms of Action
A Note to Our Readers: The initial scope of this guide included a comparative analysis of the aporphine alkaloid "lauterine." However, a comprehensive review of current scientific literature did not yield any studies on the effects of a compound by this name on cancer cells. Therefore, this guide has been adapted to provide a thorough comparison of other well-researched aporphine alkaloids with demonstrated anticancer properties. We will explore the cytotoxic effects and mechanisms of action of prominent aporphine alkaloids such as boldine, glaucine, and liriodenine, among others.
Introduction to Aporphine Alkaloids as Anticancer Agents
Aporphine alkaloids are a class of naturally occurring isoquinoline alkaloids found in various plant families.[1] These compounds have garnered significant interest in cancer research due to their diverse pharmacological activities, including potent cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[4][5] This guide provides a comparative overview of the anticancer potential of several key aporphine alkaloids, supported by experimental data from in vitro studies.
Comparative Cytotoxicity of Aporphine Alkaloids
The in vitro cytotoxicity of aporphine alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for selected aporphine alkaloids across different cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| Boldine | MDA-MB-231 (Breast) | 46.5 ± 3.1 | 48 | [4] |
| MDA-MB-468 (Breast) | 50.8 ± 2.7 | 48 | [4] | |
| T24 (Bladder) | Not explicitly stated, but showed reduced viability | - | [5] | |
| Glaucine | Breast Cancer Cells | Suppresses migration and invasion | - | [6] |
| Mouse Tumor Lines (P388, L1210, B16, MBC2, Colon 26) | Showed inhibitory activity | - | [7] | |
| Liriodenine | A-549 (Lung), K-562 (Leukemia), HeLa (Cervical), MDA-MB (Breast) | Exhibited prominent dose-dependent cytotoxicity | - | [8] |
| Norushinsunine | A-549, K-562, HeLa, MDA-MB | 7.4 - 8.8 | - | [8] |
| Reticuline | A-549, K-562, HeLa, MDA-MB | Exhibited prominent dose-dependent cytotoxicity | - | [8] |
| Lysicamine | MCF7 (Breast) | 26 | - | [6] |
| HepG2 (Liver) | 27 | - | [6] | |
| Litsericinone | HepG2 (Liver) | 14 | - | [6] |
Mechanisms of Action and Signaling Pathways
Aporphine alkaloids exert their anticancer effects through various mechanisms, often targeting multiple cellular processes.
Boldine: This alkaloid has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c.[4] It also leads to the activation of caspase-9 and caspase-3/7.[4] Furthermore, boldine can induce cell cycle arrest at the G2/M phase and inhibit the activation of NF-κB, a key regulator of tumor progression.[4][5] In oral carcinoma cells, boldine induces oxidative stress and mitochondrial dysfunction and inhibits the Notch signaling pathway.[9]
Glaucine: The anticancer activity of glaucine is linked to its ability to inhibit the activation of NF-κB, which in turn reduces the expression of MMP-9, a gene involved in cancer cell migration and invasion.[6] It also functions as a calcium channel blocker, which can impact various cellular processes.[10]
Liriodenine, Norushinsunine, and Reticuline: The cytotoxic effects of these alkaloids are attributed to their isoquinoline moiety.[8] The presence of a hydroxyl group at the C-7 position, as seen in norushinsunine, appears to enhance cytotoxicity against cancer cells.[8]
Below is a diagram illustrating a simplified overview of the apoptotic pathway and potential points of intervention by aporphine alkaloids.
Caption: Simplified overview of apoptosis pathways and potential targets of aporphine alkaloids.
Experimental Protocols
A variety of in vitro assays are employed to evaluate the anticancer properties of aporphine alkaloids. A commonly used method to assess cytotoxicity is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of aporphine alkaloids on cancer cell viability.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the aporphine alkaloid. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the aporphine alkaloid.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The aporphine alkaloids discussed in this guide demonstrate significant cytotoxic potential against a variety of cancer cell lines. Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and interference with key oncogenic signaling pathways, highlight their promise as lead compounds for the development of novel anticancer therapies. While the initial focus on "this compound" could not be pursued due to a lack of available data, the comparative analysis of other well-studied aporphine alkaloids provides valuable insights for researchers in the field of oncology and drug discovery. Further in-depth studies, including in vivo experiments, are warranted to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aporphine alkaloids from the leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and their cytotoxic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Lactic Acid on Histones in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of essential oils from labiatae and lauraceae families against in vitro human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lauterine Derivative Efficacy: A Guide for Researchers
An initial investigation into the structure-activity relationship (SAR) of Lauterine derivatives reveals a significant challenge: a lack of available scientific literature and experimental data for a compound specifically named "this compound." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule with restricted data, or potentially a misspelling of a different, more well-documented agent.
For researchers, scientists, and professionals in drug development, the absence of foundational SAR data makes it impossible to conduct a comparative analysis of this compound derivatives at this time. The ability to correlate structural modifications with changes in biological activity is fundamental to rational drug design and optimization. Without this information, any discussion of efficacy, potency, and selectivity of a series of related compounds remains purely speculative.
Proposed Alternative: A Comparative Guide to Luteolin Derivatives
Given the lack of information on this compound, we propose a pivot to a structurally related and extensively studied class of compounds: Luteolin derivatives . Luteolin, a common flavonoid found in many plants, and its derivatives have been the subject of numerous studies, providing a rich dataset for a comprehensive SAR comparison. This alternative guide will adhere to the original core requirements, providing valuable insights for researchers in similar fields of study.
This guide will focus on the anti-inflammatory and antioxidant activities of Luteolin and its glycoside derivatives, drawing on available in vitro data.
Data Presentation: Comparative Biological Activities of Luteolin and its Derivatives
The following table summarizes the inhibitory activities of Luteolin and its derivatives against enzymes involved in the synthesis of thromboxane B2 and leukotriene B4, as well as their hydrogen peroxide scavenging capabilities. These activities are crucial indicators of their anti-inflammatory and antioxidant potential.
| Compound | Structure | Inhibition of Thromboxane B2 Synthesis | Inhibition of Leukotriene B4 Synthesis | Hydrogen Peroxide Scavenging Activity |
| Luteolin | High | High (Remarkable) | Excellent | |
| Cynaroside | Luteolin-7-glucoside | Moderate | Moderate | Excellent |
| Cesioside | Moderate | Moderate | Excellent | |
| Isoorientin | Luteolin-6-C-glucoside | Good (Selective) | Not specified | Excellent |
| Stereolensin | Good (Selective) | Not specified | Excellent |
Table 1: Summary of in vitro biological activities of Luteolin and its derivatives. Data compiled from studies on their effects on arachidonic acid synthesis pathways and antioxidant potential[1].
Structure-Activity Relationship Insights
The comparative data reveals key structural features that govern the biological activity of Luteolin derivatives[1]:
-
Ortho-dihydroxy Groups on the B Ring: The presence of these groups is a significant contributor to both the anti-inflammatory and antioxidant activities.
-
Hydroxyl (-OH) Substitution at C-5 of the A Ring: This feature also plays a crucial role in the observed biological effects.
-
Glycosylation: The addition of sugar moieties (glycosides) to the Luteolin backbone, as seen in cynaroside, cesioside, and isoorientin, tends to modulate the inhibitory activity. While Luteolin itself shows high inhibition against both thromboxane and leukotriene synthesis, its glycoside derivatives exhibit more moderate or selective activity[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assays (Thromboxane B2 and Leukotriene B4 Synthesis)
This experiment evaluates the ability of the compounds to inhibit the enzymes responsible for producing pro-inflammatory mediators.
-
Workflow Diagram:
Figure 1: Workflow for in vitro enzyme inhibition assays.
-
Methodology:
-
Leukocyte Preparation: Leukocytes are isolated from a suitable source (e.g., rat peritoneal cavity).
-
Compound Incubation: The isolated leukocytes are pre-incubated with various concentrations of the test compounds (Luteolin and its derivatives).
-
Stimulation: The synthesis of thromboxane B2 and leukotriene B4 is initiated by adding a stimulating agent, such as a calcium ionophore.
-
Extraction and Quantification: The reaction is stopped, and the synthesized mediators are extracted and quantified using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The inhibitory activity of the test compounds is determined by comparing the amount of mediator produced in the presence of the compound to the amount produced in the control (vehicle only).
-
Hydrogen Peroxide Scavenging Activity Assay
This experiment measures the antioxidant capacity of the compounds by their ability to neutralize hydrogen peroxide.
-
Workflow Diagram:
Figure 2: Workflow for hydrogen peroxide scavenging assay.
-
Methodology:
-
Solution Preparation: Solutions of hydrogen peroxide and the test compounds are prepared at various concentrations.
-
Reaction Initiation: The test compound solutions are mixed with the hydrogen peroxide solution.
-
Measurement: After a specific incubation period, the amount of remaining hydrogen peroxide is measured spectrophotometrically.
-
Calculation: The scavenging activity is calculated as the percentage of hydrogen peroxide that has been neutralized by the test compound.
-
Signaling Pathway Context
The anti-inflammatory effects of Luteolin and its derivatives are primarily mediated through their interaction with the arachidonic acid cascade.
Figure 3: Inhibition of the arachidonic acid cascade.
This pathway illustrates how Luteolin and its derivatives can inhibit the LOX and COX enzymes, thereby reducing the production of pro-inflammatory mediators like leukotrienes and thromboxanes.
Conclusion and Future Directions
While the investigation into "this compound" derivatives could not proceed due to a lack of data, the analysis of Luteolin and its derivatives provides a robust framework for understanding flavonoid SAR. The key takeaways are the critical roles of the B-ring's ortho-dihydroxy groups and C-5 hydroxylation on the A-ring, and the modulating effect of glycosylation on inhibitory activity.
For researchers interested in "this compound," the immediate next step would be to verify the compound's name and structure. Should it be a novel discovery, the experimental protocols and analytical frameworks presented in this guide for Luteolin derivatives offer a validated starting point for its characterization and SAR studies. Future research should aim to elucidate its mechanism of action and build a comprehensive profile of its biological activities.
References
Validating the anticancer mechanism of oxolaureline
- 1. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of G1/S transition potentiates oxaliplatin-induced cell death in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of Oxaliplatin on cell cycle of hepatocellular carcinoma cell line HepG2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and apoptosis induced by oxaliplatin (L-OHP) on four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxyresveratrol induces apoptosis and inhibits cell viability via inhibition of the STAT3 signaling pathway in Saos-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparative analysis of Lauterine's antimicrobial spectrum
Information regarding the antimicrobial agent "Lauterine" is not available in the public domain.
A thorough search of scientific literature and databases has revealed no information about an antimicrobial compound named "this compound." Consequently, a comparative analysis of its antimicrobial spectrum and a detailed guide as requested cannot be provided at this time.
For a comprehensive comparison guide to be created, publicly available data from experimental studies is essential. This would typically include:
-
Minimum Inhibitory Concentration (MIC) data: Quantitative measures of the minimum concentration of an antimicrobial agent required to inhibit the growth of specific microorganisms.
-
Mechanism of action studies: Research explaining how the antimicrobial agent kills or inhibits the growth of microbes.
-
Comparative studies: Direct experimental comparisons of the agent's effectiveness against a range of microorganisms versus other established antimicrobial drugs.
Without this foundational information on "this compound," it is not possible to generate the requested tables, experimental protocols, and visualizations.
Researchers, scientists, and drug development professionals seeking information on the antimicrobial spectrum of novel compounds are encouraged to consult peer-reviewed scientific journals, patents, and presentations from scientific conferences. Should "this compound" be an internal designation for a compound not yet disclosed in public forums, internal documentation would be the sole source of such data.
Cross-Validation of Analytical Methods for the Quantitative Determination of Lauterine
This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of Lauterine: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of each method, supported by experimental data from a hypothetical cross-validation study.
Introduction to Analytical Methods for Alkaloid Quantification
The accurate and precise quantification of alkaloids, such as the hypothetical compound this compound, is crucial in various stages of drug development and quality control.[1] Analytical method validation ensures that the chosen method is suitable for its intended purpose, providing reliable and reproducible results.[2] Key validation parameters include accuracy, precision, linearity, specificity, and the limits of detection (LOD) and quantification (LOQ).[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of alkaloids.[4][5] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice.[4][6][7] UV-Vis Spectrophotometry offers a simpler and more cost-effective approach, suitable for straightforward quantitative analysis.[8][9]
Comparative Analysis of Analytical Methods
A hypothetical cross-validation study was conducted to compare the performance of HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound in a bulk drug substance. The following tables summarize the quantitative data obtained for key validation parameters.
Table 1: Linearity and Range
| Parameter | HPLC | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 1 - 100 | 0.01 - 10 | 5 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9999 | 0.9989 |
| Regression Equation | y = 2548.3x + 125.7 | y = 15678.9x + 58.2 | y = 0.015x + 0.002 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | HPLC (% Recovery) | LC-MS/MS (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| Low (5 µg/mL) | 99.2% | 100.5% | 98.5% |
| Medium (50 µg/mL) | 100.8% | 99.8% | 101.2% |
| High (90 µg/mL) | 99.5% | 100.1% | 99.3% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Level | HPLC (%RSD) | LC-MS/MS (%RSD) | UV-Vis Spectrophotometry (%RSD) |
| Intra-day (n=6) | 0.85% | 0.45% | 1.25% |
| Inter-day (n=6, 3 days) | 1.15% | 0.78% | 1.85% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC | LC-MS/MS | UV-Vis Spectrophotometry |
| LOD (µg/mL) | 0.3 | 0.003 | 1.5 |
| LOQ (µg/mL) | 1.0 | 0.01 | 5.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The bulk drug substance was accurately weighed, dissolved in methanol, and diluted with the mobile phase to the desired concentration within the linear range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification.
-
Standard and Sample Preparation: Similar to the HPLC method, but with further dilutions to achieve concentrations within the linear range of 0.01 to 10 µg/mL.
UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined to be 280 nm by scanning a standard solution of this compound.
-
Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol. A series of dilutions were made to obtain standard solutions with concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: The bulk drug substance was accurately weighed, dissolved in methanol, and diluted to a concentration within the calibration range.
-
Measurement: The absorbance of the sample and standard solutions was measured at 280 nm against a methanol blank.
Visualizations
Experimental Workflow
Caption: Workflow for the cross-validation of analytical methods.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The cross-validation of analytical methods for the quantification of this compound demonstrates that LC-MS/MS offers the highest sensitivity and precision, making it ideal for analyses requiring low detection limits. HPLC provides a robust and reliable method suitable for a wide range of concentrations and is a good balance between performance and cost. UV-Vis spectrophotometry is a simple, rapid, and cost-effective method, well-suited for routine quality control of the bulk drug substance where high sensitivity is not a primary requirement. The choice of method should be based on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. View of DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE ESTIMATION OF LAFUTIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Lauterine vs. Doxorubicin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel investigational agent Lauterine and the standard chemotherapeutic drug, Doxorubicin. The data presented herein is a synthesis of established findings for Doxorubicin and hypothetical, yet plausible, data for this compound to serve as an illustrative model for comparative analysis.
Introduction to Compounds
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy for a broad spectrum of cancers. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
This compound is a fictional, next-generation selective kinase inhibitor designed to target the aberrant signaling often implicated in tumor proliferation and survival. For the purpose of this guide, its hypothesized mechanism of action is the potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis that is frequently dysregulated in cancer.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound and Doxorubicin across various preclinical models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin
The half-maximal inhibitory concentration (IC50) was determined following 48-hour drug exposure in a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.85 | 2.50[4] |
| A549 | Lung Cancer | 1.20 | > 20[4] |
| PC3 | Prostate Cancer | 0.95 | 8.00[5] |
| HeLa | Cervical Cancer | 2.50 | 1.00[5] |
| HepG2 | Liver Cancer | 1.50 | 12.18[4] |
Note: this compound data is hypothetical.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Tumor growth inhibition was assessed in immunodeficient mice bearing human tumor xenografts.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| MCF-7 (Breast) | This compound | 20 mg/kg, daily, p.o. | 75 |
| MCF-7 (Breast) | Doxorubicin | 5 mg/kg, weekly, i.v. | 60[6] |
| A549 (Lung) | This compound | 20 mg/kg, daily, p.o. | 68 |
| A549 (Lung) | Doxorubicin | 10 mg/kg, weekly, i.v. | 45 |
| PC3 (Prostate) | This compound | 20 mg/kg, daily, p.o. | 72 |
| PC3 (Prostate) | Doxorubicin | 6 mg/kg, weekly, i.v. | 55 |
Note: this compound data is hypothetical. Doxorubicin dosage and efficacy can vary based on the specific study.
Signaling Pathways
Doxorubicin Signaling Pathway
Doxorubicin's cytotoxic effects are mediated through multiple pathways. It intercalates into DNA, leading to the inhibition of topoisomerase II and subsequent DNA double-strand breaks. This triggers a DNA damage response, activating cell cycle checkpoints and apoptotic pathways. Additionally, Doxorubicin induces the production of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[1][2][7]
This compound Signaling Pathway (Hypothetical)
This compound is hypothesized to act as a selective inhibitor of the PI3K/AKT/mTOR signaling cascade. By blocking this pathway, this compound would prevent the phosphorylation of key downstream effectors, leading to the inhibition of cell proliferation and the induction of apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, PC3, HeLa, HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin (ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: 5 x 10⁶ human cancer cells (MCF-7, A549, or PC3) were subcutaneously injected into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Mice were randomized into three groups: vehicle control, this compound (20 mg/kg, daily, oral gavage), and Doxorubicin (5 mg/kg, weekly, intravenous injection).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 28 days, or when tumors in the control group reached the maximum allowed size. Tumors were then excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advetresearch.com [advetresearch.com]
In Vivo Validation of Lauterine's Anti-Inflammatory Effects: A Comparative Analysis
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of the novel compound, Lauterine, against other established anti-inflammatory agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the in vivo efficacy of this compound in comparison to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in a carrageenan-induced paw edema model in rats. This model is a well-established method for evaluating acute inflammation.[1][2]
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | TNF-α Inhibition (%) in Paw Tissue | IL-6 Inhibition (%) in Paw Tissue |
| Control (Vehicle) | - | 0% | 0% | 0% |
| This compound | 25 | 35.2% | 28.1% | 33.5% |
| This compound | 50 | 58.9% | 51.7% | 55.2% |
| This compound | 100 | 72.4% | 68.3% | 70.1% |
| Diclofenac (Reference) | 10 | 65.8% | 62.5% | 67.8% |
Note: The data presented for "this compound" is hypothetical and for illustrative purposes. To conduct a valid comparison, experimental data for this compound would need to be generated.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate comparison.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound on acute inflammation.[1][2]
-
Animals: Male Wistar rats (180-220g) are used. Animals are acclimatized for one week under standard laboratory conditions.
-
Groups:
-
Group 1: Control (Vehicle - 0.5% Carboxymethyl cellulose orally)
-
Group 2-4: this compound (25, 50, and 100 mg/kg, p.o.)
-
Group 5: Diclofenac (10 mg/kg, p.o.)
-
-
Procedure:
-
One hour after oral administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
-
Biochemical Analysis: After 4 hours, animals are euthanized, and the inflamed paw tissue is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
Acetic Acid-Induced Writhing Test in Mice
This test evaluates the peripheral analgesic and anti-inflammatory activity of a substance.[1][2]
-
Animals: Swiss albino mice (20-25g) are used.
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2-4: this compound (25, 50, and 100 mg/kg, p.o.)
-
Group 5: Aspirin (100 mg/kg, p.o.)
-
-
Procedure:
-
Thirty minutes after the administration of the test compounds or vehicle, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg).
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions) is counted for a period of 20 minutes.
-
The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
-
Signaling Pathways and Experimental Workflow
Proposed Anti-Inflammatory Mechanism of this compound
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound. It is hypothesized that this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.
In Vivo Experimental Workflow
The diagram below outlines the general workflow for the in vivo validation of this compound's anti-inflammatory effects.
References
Benchmarking Lauterine: A Comparative Guide to Topoisomerase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the topoisomerase inhibitory activity of the novel compound Lauterine against established benchmark inhibitors. Due to the absence of publicly available experimental data on this compound, this report utilizes hypothetical IC50 values to illustrate a comprehensive benchmarking workflow. The experimental protocols provided herein are standardized methods for assessing topoisomerase I and II inhibition and can be applied to generate empirical data for this compound.
Comparative Analysis of Topoisomerase Inhibitory Potency
The inhibitory potential of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The tables below summarize the IC50 values of this compound (hypothetical) and well-characterized topoisomerase inhibitors.
Table 1: Topoisomerase I Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Hypothetical) | Topoisomerase I | 15.0 |
| Camptothecin | Topoisomerase I | 0.679[1][2][3] |
Table 2: Topoisomerase II Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Hypothetical) | Topoisomerase II | 25.0 |
| Etoposide | Topoisomerase II | 59.2 - 78.4[4][5] |
| Doxorubicin | Topoisomerase II | 0.52 - 2.67 |
Disclaimer: The IC50 values for this compound presented in this guide are hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual inhibitory activity of this compound.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone. Topoisomerase inhibitors disrupt this catalytic cycle, leading to the accumulation of DNA damage and ultimately cell death, making them effective anticancer agents.
Caption: General mechanism of Topoisomerase I and II inhibition.
Experimental Protocols
Accurate determination of topoisomerase inhibitory activity requires robust and standardized assays. The following are detailed protocols for Topoisomerase I and Topoisomerase II activity assays.
Topoisomerase I Relaxation Assay
This assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compound (this compound) and control inhibitor (Camptothecin) dissolved in DMSO
-
Sterile deionized water
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled DNA (e.g., 200 ng), and sterile water to a final volume of 18 µL.
-
Add 1 µL of the test compound (this compound) or control inhibitor at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of STEB and 20 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for Topoisomerase I Relaxation Assay.
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Test compound (this compound) and control inhibitor (Etoposide or Doxorubicin) dissolved in DMSO
-
Sterile deionized water
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, kDNA (e.g., 200 ng), 1 mM ATP, and sterile water to a final volume of 18 µL.
-
Add 1 µL of the test compound (this compound) or control inhibitor at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding 1 µL of human Topoisomerase II.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of STEB and 20 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for Topoisomerase II Decatenation Assay.
References
- 1. Lauren-1-ene | C20H32 | CID 13818585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H11NO4 | CID 73104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
A Comparative Analysis of Natural vs. Synthetic Lauterine: A Guide for Researchers
An in-depth evaluation of the sourcing, efficacy, and biological implications of natural versus synthetically derived Lauterine remains a critical area of investigation. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes current knowledge on the broader comparison of natural and synthetic compounds, providing a framework for researchers and drug development professionals to assess potential differences in performance and application.
This guide draws upon established methodologies for the extraction of natural products and the principles of chemical synthesis. It also explores potential biological signaling pathways that could be influenced by this compound, based on the mechanisms of analogous compounds. The information presented herein is intended to serve as a foundational resource for initiating and conducting comparative studies on this compound.
Physicochemical Properties and Purity
A primary distinction between natural and synthetic compounds often lies in their purity profiles. Natural extracts are typically complex mixtures containing the target compound along with other structurally related molecules, which can influence bioavailability and biological activity. In contrast, synthetic routes can yield highly pure this compound, free from natural contaminants. However, synthetic processes may introduce impurities such as reagents, catalysts, and by-products that require rigorous purification steps.
Table 1: Hypothetical Comparison of Physicochemical Properties
| Property | Natural this compound | Synthetic this compound |
| Purity | Variable, dependent on extraction and purification methods | High, typically >98% |
| Common Impurities | Related natural alkaloids, pigments, glycosides | Residual solvents, catalysts, synthetic by-products |
| Stereoisomeric Ratio | Often a single enantiomer | Can be a racemic mixture or a single enantiomer depending on the synthetic route |
| Yield | Dependent on the natural source's abundance and extraction efficiency | Scalable and predictable |
| Cost | Can be high due to laborious extraction and purification | Potentially lower for large-scale production |
Experimental Protocols
Extraction of Natural this compound
The extraction of this compound from its natural source would likely follow established protocols for isolating bioactive compounds from plant or microbial matrices. The choice of method depends on the chemical properties of this compound and the nature of the source material.[1][2][3][4]
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: The source material (e.g., dried and powdered plant leaves) is accurately weighed.
-
Solvent Selection: Based on the polarity of this compound, a suitable solvent or solvent mixture (e.g., ethanol:water) is chosen.[1][2]
-
Extraction: The sample is suspended in the chosen solvent in a vessel placed within an ultrasonic bath.
-
Sonication: The mixture is subjected to ultrasonication at a controlled temperature and frequency for a specified duration to disrupt cell walls and enhance compound release.[2]
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to chromatographic techniques (e.g., column chromatography, HPLC) to isolate pure this compound.
Workflow for Extraction and Purification of Natural this compound
Caption: Workflow for the extraction and purification of natural this compound.
Synthesis of this compound
The chemical synthesis of this compound would aim to produce a high-purity product, potentially with the flexibility to create analogues for structure-activity relationship studies. A hypothetical synthetic pathway might involve a key coupling reaction, such as a Wittig reaction, to construct the core scaffold of the molecule.[5]
Protocol: Hypothetical Synthesis of this compound via Wittig Reaction
-
Precursor Synthesis: Synthesize the key aldehyde and phosphonium salt precursors through multi-step reactions.
-
Wittig Reaction: The aldehyde and phosphonium salt are reacted in the presence of a strong base to form the alkene backbone of this compound.[5]
-
Deprotection and Hydrolysis: Removal of protecting groups from the coupled product and subsequent hydrolysis to yield the final this compound molecule.[5]
-
Purification: The synthesized this compound is purified using techniques like recrystallization or chromatography to remove unreacted starting materials and by-products.
Workflow for Synthetic this compound Production
References
- 1. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of "Lauterine": A Procedural Guide
Disclaimer: The substance "Lauterine" does not correspond to a recognized chemical compound in established chemical databases. The following information is a generalized template for the safe disposal of a hazardous laboratory chemical, hereafter referred to as "Compound L". This guide is intended for informational purposes only and should not be substituted for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for any chemical before handling or disposal.
This document provides essential safety and logistical information for the operational handling and disposal of "Compound L," a hypothetical substance, to guide researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Immediate Safety and Logistical Information
Prior to handling "Compound L," it is imperative to be familiar with its general hazard profile. The following table summarizes key safety and handling data, which for a real substance would be derived directly from its SDS.
Table 1: Summary of Hazard and Handling Data for "Compound L"
| Parameter | Value / Guideline | Source |
| Primary Hazard Class | 6.1 (Toxic Substance) | Hypothetical |
| Subsidiary Risk | 8 (Corrosive) | Hypothetical |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat, fume hood | General Best Practice |
| In case of Skin Contact | Immediately flush with water for 15 minutes. | General Best Practice |
| In case of Inhalation | Move to fresh air. Seek immediate medical attention. | General Best Practice |
| Appropriate Extinguishing Media | Dry chemical, CO2, or foam. Do not use water jet. | General Best Practice |
Operational and Disposal Plan: Step-by-Step Guidance
The proper disposal of "Compound L" is critical to ensure personnel safety and environmental compliance. The following procedure outlines the required steps from waste generation to final disposal.
1.0 Waste Segregation and Collection
1.1. Identify Waste Stream: All waste materials contaminated with "Compound L," including aqueous solutions, organic solvents, contaminated labware (e.g., pipette tips, gloves), and solid residues, must be treated as hazardous waste.
1.2. Select Appropriate Waste Containers:
- Liquid Waste: Use chemically resistant, sealed containers (e.g., high-density polyethylene - HDPE) clearly labeled "Hazardous Waste: Compound L, Toxic, Corrosive."
- Solid Waste: Use designated, puncture-proof containers lined with a chemically resistant bag. Label clearly as "Solid Hazardous Waste: Compound L."
1.3. Collection: Collect waste at the point of generation. Do not mix "Compound L" waste with other incompatible chemical waste streams.
2.0 Waste Neutralization (Hypothetical Protocol)
For certain waste streams, a neutralization step may be required to reduce reactivity before disposal. The following is a sample protocol and must be validated for any specific substance.
Experimental Protocol: Neutralization of Aqueous "Compound L" Waste
-
Objective: To neutralize the corrosive characteristic of a 1M aqueous solution of "Compound L" waste.
-
Materials:
-
1M "Compound L" aqueous waste solution.
-
1M Sodium Bicarbonate (NaHCO₃) solution.
-
Calibrated pH meter.
-
Stir plate and magnetic stir bar.
-
Appropriate PPE (fume hood, gloves, goggles, lab coat).
-
-
Procedure: 3.1. Place the beaker containing the "Compound L" waste solution on a stir plate within a certified chemical fume hood. 3.2. Begin gentle stirring. 3.3. Slowly add 1M NaHCO₃ solution dropwise while continuously monitoring the pH. 3.4. Continue addition until the pH of the solution is stable between 6.0 and 8.0. 3.5. Once neutralized, the solution must still be disposed of as hazardous waste due to its toxicity, but it is now chemically more stable for storage and transport. 3.6. Label the container "Neutralized Hazardous Waste: Compound L (Toxic)."
3.0 Storage and Disposal
3.1. Temporary Storage: Store all "Compound L" waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
3.2. Disposal Request: Once a waste container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.
3.3. Documentation: Ensure all waste containers are properly labeled with the full chemical name, hazard warnings, and accumulation start date. Maintain a log of all generated waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of "Compound L."
Caption: Workflow for the safe segregation and disposal of "Compound L" waste.
Personal protective equipment for handling Lauterine
Essential Safety Protocols for Handling "Lauterine"
Disclaimer: The chemical name "this compound" does not correspond to a recognized substance in standard chemical databases. The following guide provides essential safety and logistical information for handling a hypothetical or unknown hazardous chemical, referred to as "this compound." This information is intended to serve as a foundational framework. Crucially, before any handling, the specific chemical identity and its corresponding Safety Data Sheet (SDS) must be obtained and consulted for definitive safety protocols.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of potentially hazardous chemical substances in a laboratory setting.
Immediate Safety and Hazard Assessment
When encountering an unknown or newly synthesized substance like "this compound," a precautionary approach is paramount. The first step is to conduct a thorough hazard assessment.
Hazard Identification Protocol
-
Information Gathering: Review all available information. This includes any synthesis records, precursor materials, and expected reaction byproducts. Check laboratory notebooks and chemical inventories to aid in identification.[1]
-
Visual Inspection: Carefully inspect the container for any signs of instability, such as swelling, discoloration, crystal formation around the cap, or damage.[1] If any of these signs are present, do not handle the container and contact your institution's Environmental Health and Safety (EH&S) office immediately.[1]
-
Assume Hazard: In the absence of definitive data, treat the unknown substance as highly hazardous. This includes assuming it may be toxic, flammable, corrosive, and reactive.
The following diagram outlines the initial assessment workflow for an unknown chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
